YM-90709
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
16,17-dimethoxy-21,21-dimethyl-1,3,10-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-22(2)12-13-9-19(26-3)20(27-4)10-14(13)18-11-17-21(25(18)22)24-16-8-6-5-7-15(16)23-17/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXSPVQXXDULHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C3=CC4=NC5=CC=CC=C5N=C4N31)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360341 | |
| Record name | YM 90709 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163769-88-8 | |
| Record name | YM 90709 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163769888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | YM 90709 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YM-90709 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U3RC7G5VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of YM-90709
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-90709 is a novel, small-molecule antagonist of the Interleukin-5 (IL-5) receptor. It has demonstrated significant potential in the modulation of eosinophil-driven inflammatory processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the IL-5 receptor, its impact on downstream signaling pathways, and its functional consequences on eosinophil activity. Quantitative data from key studies are summarized, and representative experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding.
Introduction to this compound
This compound, with the chemical name 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[1][2]indolizino[2,3-b]quinoxaline, is a selective inhibitor of the Interleukin-5 receptor (IL-5R).[3] IL-5 is a critical cytokine involved in the maturation, proliferation, activation, and survival of eosinophils, which are key effector cells in allergic inflammation and asthma.[3][4] By targeting the IL-5R, this compound offers a therapeutic strategy to mitigate eosinophil-mediated pathologies.
Core Mechanism of Action: IL-5 Receptor Antagonism
The primary mechanism of action of this compound is the direct inhibition of the binding of IL-5 to its receptor.[3] The IL-5 receptor is composed of two subunits: an alpha subunit (IL-5Rα) that is specific to IL-5, and a common beta subunit (βc) that is shared with the receptors for IL-3 and granulocyte-macrophage colony-stimulating factor (GM-CSF). This compound selectively blocks the interaction of IL-5 with this receptor complex.
Quantitative Analysis of IL-5R Binding Inhibition
In vitro studies have quantified the inhibitory potency of this compound on the binding of IL-5 to its receptor on various cell types.
| Cell Type | IC50 Value (µM) |
| Peripheral Human Eosinophils | 1.0[3][5] |
| Eosinophilic HL-60 clone 15 cells | 0.57[3][5] |
Table 1: In vitro inhibitory concentrations of this compound on IL-5 receptor binding.
Downstream Signaling Pathways Affected by this compound
The binding of IL-5 to its receptor initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This compound, by preventing this initial binding, effectively blocks these downstream signals.
Inhibition of JAK2 Phosphorylation
A key event in IL-5-mediated signaling is the tyrosine phosphorylation of Janus kinase 2 (JAK2). This compound has been shown to inhibit IL-5-induced phosphorylation of JAK2 in eosinophilic HL-60 clone 15 cells.[3] This inhibition is selective, as this compound does not affect GM-CSF-induced signaling pathways.[3]
Functional Consequences of IL-5R Blockade by this compound
The inhibition of IL-5R signaling by this compound translates into significant functional effects on eosinophils, both in vitro and in vivo.
Inhibition of Eosinophil Survival
IL-5 is a potent survival factor for eosinophils. This compound effectively inhibits IL-5-prolonged eosinophil survival with an IC50 value of 0.45 µM.[3] This effect is specific to IL-5, as this compound does not impact the pro-survival effects of GM-CSF.[3]
Inhibition of Eosinophil Infiltration in Airways
In vivo studies using animal models of allergic airway inflammation have demonstrated the efficacy of this compound in preventing eosinophil recruitment to the lungs.
| Animal Model | Effect | ED50 Value (mg/kg, i.v.) |
| Brown-Norway (BN) rats | Inhibition of antigen-induced eosinophil infiltration into bronchoalveolar lavage fluid (BALF) | 0.32[4][6] |
| Brown-Norway (BN) rats | Inhibition of antigen-induced lymphocyte infiltration into BALF | 0.12[4][6] |
| BDF1 mice | Inhibition of antigen-induced eosinophil infiltration into BALF | 0.050[7] |
Table 2: In vivo efficacy of this compound on airway inflammation.
Importantly, unlike glucocorticoids, this compound does not affect the number of peripheral blood leukocytes or bone marrow leukocytes, highlighting its targeted mechanism of action.[4][6]
Experimental Protocols
The following are representative methodologies for key experiments cited in the characterization of this compound.
IL-5 Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the ability of a compound to inhibit the binding of IL-5 to its receptor.
Eosinophil Survival Assay
This protocol describes a method to assess the effect of a compound on IL-5-mediated eosinophil survival.
-
Isolate Eosinophils: Isolate human eosinophils from peripheral blood of healthy donors using standard methods such as density gradient centrifugation followed by negative selection with magnetic beads.
-
Culture Cells: Culture the isolated eosinophils in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Treatment: Treat the cells with:
-
Medium alone (negative control)
-
IL-5 (positive control)
-
IL-5 in the presence of various concentrations of this compound
-
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assess Viability: Determine the percentage of viable cells using a method such as trypan blue exclusion or flow cytometry with viability dyes (e.g., propidium iodide and Annexin V).
-
Data Analysis: Calculate the IC50 value for the inhibition of IL-5-prolonged survival.
JAK2 Phosphorylation Assay
This protocol outlines a method to measure the effect of a compound on IL-5-induced JAK2 phosphorylation.
-
Cell Culture and Starvation: Culture an eosinophilic cell line (e.g., HL-60 clone 15) and serum-starve the cells overnight to reduce basal phosphorylation levels.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for a short period.
-
Stimulation: Stimulate the cells with IL-5 for a brief period (e.g., 5-15 minutes) to induce JAK2 phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for phosphorylated JAK2 (p-JAK2).
-
Strip the membrane and re-probe with an antibody for total JAK2 as a loading control.
-
Detect the bound antibodies using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
-
Densitometry: Quantify the band intensities to determine the relative levels of p-JAK2.
Conclusion
This compound is a potent and selective antagonist of the IL-5 receptor. Its mechanism of action involves the direct inhibition of IL-5 binding, leading to the blockade of downstream signaling, including the phosphorylation of JAK2. This, in turn, results in the inhibition of key eosinophil functions such as survival and airway infiltration. The targeted nature of this compound's activity suggests its potential as a therapeutic agent for eosinophil-driven inflammatory diseases, warranting further investigation and clinical development.
References
- 1. Eosinophil persistence in vivo and sustained viability ex vivo in response to respiratory challenge with fungal allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
YM-90709: A Potent and Selective IL-5 Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Interleukin-5 (IL-5) is a critical cytokine implicated in the pathogenesis of eosinophil-driven inflammatory diseases, most notably severe asthma. It exerts its effects by binding to the IL-5 receptor (IL-5R) on the surface of eosinophils, promoting their proliferation, differentiation, activation, and survival. YM-90709, a novel small molecule, has been identified as a potent and selective antagonist of the IL-5 receptor. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, key quantitative data, and the experimental methodologies used in its characterization. This guide is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies for eosinophilic disorders.
Introduction
Eosinophilic inflammation is a key feature of several allergic and hypersensitivity disorders. Interleukin-5 is a principal regulator of eosinophil biology, making the IL-5 signaling pathway an attractive target for therapeutic intervention. While monoclonal antibodies targeting IL-5 or its receptor have demonstrated clinical efficacy, the development of small molecule antagonists offers potential advantages in terms of oral bioavailability and manufacturing costs. This compound, with the chemical name 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[1][2]indolizino [2,3-b]quinoxaline, has emerged as a promising small molecule antagonist of the IL-5 receptor. This guide details the preclinical data supporting the activity of this compound.
Mechanism of Action
This compound functions as a direct antagonist of the IL-5 receptor. It selectively inhibits the binding of IL-5 to the alpha subunit of the IL-5 receptor (IL-5Rα)[3]. This blockade prevents the association of IL-5Rα with the common beta subunit (βc), thereby inhibiting the initiation of downstream signaling cascades. A key consequence of this inhibition is the suppression of Janus kinase 2 (JAK2) tyrosine phosphorylation, a critical early event in IL-5-mediated signal transduction[3]. By disrupting the IL-5 signaling pathway, this compound effectively abrogates the pro-inflammatory and pro-survival signals that IL-5 delivers to eosinophils.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | Parameter | This compound IC50 (µM) | Reference |
| IL-5 Binding Inhibition | Human Peripheral Eosinophils | IC50 | 1.0 | [3] |
| IL-5 Binding Inhibition | Butyric acid-treated HL-60 clone 15 cells | IC50 | 0.57 | [3] |
| IL-5-prolonged Eosinophil Survival | Human Peripheral Eosinophils | IC50 | 0.45 | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Parameter | This compound ED50 (mg/kg, i.v.) | Reference |
| Antigen-induced eosinophil infiltration in BDF1 mice | Inhibition of eosinophil recruitment to BALF | ED50 | 0.050 | [4] |
| Antigen-induced eosinophil infiltration in Brown-Norway rats | Inhibition of eosinophil recruitment to BALF | ED50 | 0.32 | [5] |
| Antigen-induced lymphocyte infiltration in Brown-Norway rats | Inhibition of lymphocyte recruitment to BALF | ED50 | 0.12 | [5] |
Note: BALF - Bronchoalveolar Lavage Fluid.
Experimental Protocols
This section provides an overview of the methodologies employed in the characterization of this compound. These protocols are based on the descriptions in the cited literature and standard laboratory practices.
Cell Culture: HL-60 clone 15
The human promyelocytic leukemia cell line HL-60 clone 15, which can be differentiated into an eosinophilic phenotype, was used in several in vitro assays.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Eosinophilic Differentiation: To induce eosinophilic differentiation, HL-60 clone 15 cells are cultured in the presence of 0.5 mM butyric acid for 5-7 days.
IL-5 Receptor Binding Assay
This assay measures the ability of this compound to inhibit the binding of radiolabeled IL-5 to its receptor on eosinophils or differentiated HL-60 clone 15 cells.
-
Cell Preparation: Human peripheral blood eosinophils are isolated from healthy donors, or butyric acid-differentiated HL-60 clone 15 cells are used.
-
Assay Buffer: A suitable binding buffer, typically containing a buffering agent (e.g., HEPES), salts, and a protein carrier (e.g., BSA).
-
Procedure:
-
Cells are incubated with varying concentrations of this compound or vehicle control.
-
Radiolabeled IL-5 (e.g., ¹²⁵I-IL-5) is added to the cell suspension.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Unbound radiolabeled IL-5 is separated from the cells by centrifugation through an oil cushion or by filtration.
-
The radioactivity associated with the cell pellet or filter is measured using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of radiolabeled IL-5 (IC50) is calculated.
-
Eosinophil Survival Assay
This functional assay determines the effect of this compound on the ability of IL-5 to prolong the survival of eosinophils in culture.
-
Cell Preparation: Human peripheral blood eosinophils are isolated and purified.
-
Culture Medium: RPMI 1640 supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Purified eosinophils are cultured in the presence of a suboptimal concentration of IL-5.
-
Varying concentrations of this compound or vehicle control are added to the cultures.
-
Cells are incubated for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Cell viability is assessed using a method such as trypan blue exclusion or an MTT assay.
-
The concentration of this compound that inhibits 50% of the IL-5-mediated survival effect (IC50) is determined.
-
JAK2 Phosphorylation Assay
This assay investigates the effect of this compound on the IL-5-induced phosphorylation of JAK2, a key downstream signaling molecule.
-
Cell Preparation: Butyric acid-differentiated HL-60 clone 15 cells are serum-starved prior to the experiment.
-
Procedure:
-
Cells are pre-incubated with this compound or vehicle control.
-
Cells are stimulated with IL-5 for a short period (e.g., 5-15 minutes).
-
The stimulation is stopped, and cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with a primary antibody specific for phosphorylated JAK2 (p-JAK2).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed with an antibody for total JAK2 to confirm equal protein loading.
-
In Vivo Antigen-Induced Eosinophil Infiltration Model
This animal model assesses the in vivo efficacy of this compound in a disease-relevant context.
-
Animal Models: BDF1 mice or Brown-Norway rats are commonly used.
-
Sensitization: Animals are sensitized to an antigen, typically ovalbumin (OVA), via intraperitoneal injection of OVA emulsified in an adjuvant (e.g., alum).
-
Challenge: After a period of time, the sensitized animals are challenged with the same antigen, usually via aerosol inhalation, to induce an inflammatory response in the airways.
-
Drug Administration: this compound or vehicle control is administered, often intravenously, prior to the antigen challenge.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24-48 hours), the animals are euthanized, and a bronchoalveolar lavage is performed to collect cells from the airways.
-
Cell Counting: The total number of cells and the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined.
-
Efficacy Assessment: The ability of this compound to reduce the number of eosinophils in the BAL fluid compared to the vehicle-treated group is evaluated, and the ED50 is calculated.
Selectivity Profile
A crucial aspect of the preclinical characterization of this compound is its selectivity. Studies have shown that this compound does not inhibit the binding of granulocyte-macrophage colony-stimulating factor (GM-CSF) to its receptor on eosinophils and eosinophilic HL-60 clone 15 cells[3]. Furthermore, it did not affect the GM-CSF-prolonged survival of eosinophils[3]. This is significant because the GM-CSF receptor also utilizes the common beta subunit (βc) for signaling. The selectivity of this compound for the IL-5 receptor alpha subunit indicates a specific mechanism of action and a lower likelihood of off-target effects related to the inhibition of IL-3 or GM-CSF signaling.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent and selective small molecule antagonist of the IL-5 receptor. It effectively inhibits IL-5 binding, IL-5-mediated eosinophil survival, and downstream signaling events. Furthermore, this compound has demonstrated significant efficacy in animal models of allergic airway inflammation. These findings support the continued investigation of this compound and similar molecules as potential oral therapeutics for the treatment of eosinophil-driven diseases such as severe asthma. This guide provides a foundational understanding of the preclinical profile of this compound for researchers and drug development professionals in the field.
References
- 1. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 2. Ovalbumin-sensitized mice have altered airway inflammation to agriculture organic dust - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of YM-90709 in Modulating the Eosinophil Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, including asthma and atopic dermatitis. Their activation, survival, and recruitment to inflammatory sites are largely orchestrated by Interleukin-5 (IL-5). This technical guide provides an in-depth analysis of YM-90709, a novel small molecule antagonist of the IL-5 receptor, and its impact on the eosinophil activation pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular and experimental frameworks.
Core Mechanism of Action of this compound
This compound is a selective inhibitor of the Interleukin-5 (IL-5) receptor (IL-5R).[1][2] Its primary mechanism of action involves the direct blockage of IL-5 binding to its receptor on the surface of eosinophils.[1] This inhibition prevents the subsequent intracellular signaling cascade that is crucial for eosinophil activation, survival, and proliferation. Notably, this compound's inhibitory effect is specific to the IL-5 pathway; it does not interfere with the binding of other cytokines, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), to their respective receptors on eosinophils.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| IL-5 Receptor Binding | Human Eosinophils | IC50 | 1.0 µM | [1] |
| IL-5 Receptor Binding | Eosinophilic HL-60 clone 15 cells | IC50 | 0.57 µM | [1] |
| IL-5-prolonged Eosinophil Survival | Human Eosinophils | IC50 | 0.45 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Airway Inflammation
| Animal Model | Effect | Parameter | Value | Reference |
| BDF1 Mice (Antigen-induced) | Inhibition of eosinophil infiltration into BALF | ED50 | 0.050 mg/kg (i.v.) | |
| Brown-Norway (BN) Rats (Antigen-induced) | Inhibition of eosinophil infiltration into BALF | ED50 | 0.32 mg/kg (i.v.) | |
| Brown-Norway (BN) Rats (Antigen-induced) | Inhibition of lymphocyte infiltration into BALF | ED50 | 0.12 mg/kg (i.v.) |
Signaling Pathways and Experimental Workflows
IL-5 Signaling Pathway and the Action of this compound
Interleukin-5 binding to its receptor (IL-5Rα and the common β chain) on eosinophils triggers a signaling cascade that is critical for their function. A key event in this pathway is the tyrosine phosphorylation of Janus kinase 2 (JAK2).[1] this compound, by blocking the initial IL-5 binding, effectively inhibits this downstream phosphorylation of JAK2.[1]
Experimental Workflow: IL-5 Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. This workflow illustrates the key steps in assessing the ability of this compound to displace radiolabeled IL-5 from its receptor on eosinophils.
Experimental Workflow: In Vivo Model of Antigen-Induced Airway Inflammation
Animal models are crucial for evaluating the in vivo efficacy of drug candidates. The ovalbumin-induced airway inflammation model in mice or rats is a common approach to study eosinophilic inflammation.
Detailed Experimental Protocols
The following are representative, detailed protocols for the key experiments cited in the study of this compound.
Isolation of Human Eosinophils from Peripheral Blood
This protocol is based on negative immunomagnetic selection, a common method for obtaining highly purified eosinophils.
-
Materials:
-
Anticoagulated whole blood
-
Ficoll-Paque PLUS
-
Dextran solution
-
Phosphate-buffered saline (PBS)
-
Eosinophil isolation kit (negative selection)
-
Centrifuge
-
Magnetic separator
-
-
Procedure:
-
Dilute anticoagulated blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layer containing plasma and mononuclear cells.
-
Collect the granulocyte/erythrocyte layer.
-
Resuspend the cells in PBS and add Dextran solution to sediment erythrocytes.
-
Incubate for 30-60 minutes at room temperature until a clear interface is visible.
-
Collect the leukocyte-rich supernatant.
-
Wash the cells with PBS.
-
Resuspend the cells in the buffer provided with the eosinophil isolation kit.
-
Add the negative selection antibody cocktail and incubate on ice for 15 minutes.
-
Add magnetic microbeads and incubate on ice for another 15 minutes.
-
Place the tube in a magnetic separator and allow the magnetically labeled cells (non-eosinophils) to adhere to the magnet.
-
Carefully collect the supernatant containing the untouched, purified eosinophils.
-
Wash the purified eosinophils and resuspend in the appropriate buffer for downstream applications.
-
IL-5 Receptor Binding Assay (Competitive)
This protocol describes a whole-cell competitive binding assay to determine the IC50 of this compound.
-
Materials:
-
Purified human eosinophils or HL-60 clone 15 cells
-
Binding buffer (e.g., RPMI 1640 with 25 mM HEPES and 0.1% BSA)
-
Radiolabeled IL-5 (e.g., [¹²⁵I]IL-5)
-
This compound stock solution
-
Non-radiolabeled ("cold") IL-5
-
Microcentrifuge tubes or 96-well plates
-
Filtration apparatus with glass fiber filters
-
Gamma counter
-
-
Procedure:
-
Resuspend purified eosinophils or HL-60 cells in binding buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
In microcentrifuge tubes or a 96-well plate, add a fixed concentration of [¹²⁵I]IL-5 (typically at or below its Kd).
-
For total binding, add binding buffer. For non-specific binding, add a high concentration of cold IL-5.
-
For the competition curve, add serial dilutions of this compound.
-
Add the cell suspension to each tube/well.
-
Incubate at 4°C for 2-4 hours with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapidly filtering the contents of each tube/well through a glass fiber filter using a filtration apparatus.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Eosinophil Survival Assay
This assay measures the ability of this compound to inhibit the pro-survival effect of IL-5 on eosinophils.
-
Materials:
-
Purified human eosinophils
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Recombinant human IL-5
-
This compound stock solution
-
96-well culture plates
-
Trypan blue solution or a viability assay kit (e.g., MTT, Annexin V)
-
Microscope and hemocytometer or plate reader
-
-
Procedure:
-
Resuspend purified eosinophils in culture medium at a concentration of 0.5-1 x 10⁶ cells/mL.
-
Plate the cells in a 96-well plate.
-
Add IL-5 to the appropriate wells at a concentration known to promote survival (e.g., 1 ng/mL).
-
Add serial dilutions of this compound to the wells containing IL-5.
-
Include control wells with cells alone (basal survival) and cells with IL-5 but no this compound (maximum survival).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Assess cell viability. For Trypan Blue exclusion:
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
-
-
Determine the IC50 of this compound for the inhibition of IL-5-mediated eosinophil survival.
-
JAK2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of phosphorylated JAK2 in response to IL-5 stimulation and its inhibition by this compound.
-
Materials:
-
Eosinophilic HL-60 clone 15 cells
-
Serum-free culture medium
-
Recombinant human IL-5
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008) and anti-total-JAK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture HL-60 cells and serum-starve them overnight.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with IL-5 (e.g., 10 ng/mL) for a short period (e.g., 15 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-JAK2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-JAK2 antibody to confirm equal protein loading.
-
Ovalbumin-Induced Airway Inflammation in Mice
This is a representative protocol for an in vivo model to assess the effect of this compound on allergic airway inflammation.
-
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Sterile saline
-
Aerosol delivery system
-
Anesthesia
-
Tracheal cannula
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Microscope slides and staining reagents (e.g., Wright-Giemsa)
-
-
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in Alum.
-
Drug Administration: On days 21, 22, and 23, administer this compound or vehicle intravenously 1 hour before the OVA challenge.
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of OVA in saline for 20-30 minutes.
-
BALF Collection: 24-48 hours after the final challenge, anesthetize the mice and perform a tracheostomy.
-
Instill and withdraw a known volume of sterile saline via a tracheal cannula to collect BAL fluid.
-
Cell Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count by identifying at least 300 cells under a microscope.
-
-
Data Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated mice to that of vehicle-treated mice to determine the extent of inhibition and calculate the ED50.
-
Conclusion
This compound demonstrates potent and selective antagonism of the IL-5 receptor, leading to the inhibition of key eosinophil functions, including survival and airway infiltration. The data presented in this guide, along with the detailed methodologies and pathway visualizations, provide a comprehensive resource for researchers and drug development professionals working on novel therapies for eosinophil-driven inflammatory diseases. The specific action of this compound on the IL-5/IL-5R/JAK2 signaling axis highlights this pathway as a critical target for therapeutic intervention in allergic inflammation.
References
Investigating IL-5 Signaling with YM-90709: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Interleukin-5 (IL-5) signaling and the investigational antagonist, YM-90709. It is designed to equip researchers with the foundational knowledge and detailed methodologies required to effectively study this pathway and the inhibitory effects of this compound. This document covers the core signaling cascade, quantitative data on this compound's activity, and detailed protocols for key in vitro and in vivo experiments.
Introduction to Interleukin-5 Signaling
Interleukin-5 (IL-5) is a critical cytokine primarily involved in the maturation, differentiation, activation, and survival of eosinophils.[1][2] Eosinophils are key players in the pathogenesis of allergic inflammation, particularly in diseases like asthma and atopic dermatitis.[3] The IL-5 receptor (IL-5R) is a heterodimer composed of a specific alpha subunit (IL-5Rα) and a common beta subunit (βc) that is also shared by the receptors for IL-3 and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][4][5] The binding of IL-5 to its receptor initiates a cascade of intracellular signaling events, predominantly through the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) and the Ras-Raf-MAPK pathways.[1][4][6] These pathways are crucial for the biological effects of IL-5, including the prolongation of eosinophil survival.[1][3]
This compound: A Selective IL-5 Receptor Antagonist
This compound is a novel, small molecule antagonist that selectively inhibits the binding of IL-5 to its receptor.[3][7] This inhibition consequently blocks the downstream signaling pathways activated by IL-5. Research has demonstrated that this compound effectively inhibits IL-5-induced functions such as prolonged eosinophil survival and the tyrosine phosphorylation of JAK2, a critical step in the IL-5 signaling cascade.[3][7] Notably, this compound does not interfere with the binding or signaling of GM-CSF, highlighting its specificity for the IL-5 pathway.[3]
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key potency data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | Parameter | IC50 Value (µM) |
| [125I]-IL-5 Binding Inhibition | Human Peripheral Eosinophils | IC50 | 1.0[3][7] |
| [125I]-IL-5 Binding Inhibition | Eosinophilic HL-60 clone 15 cells | IC50 | 0.57[3][7] |
| IL-5-Prolonged Eosinophil Survival | Human Peripheral Eosinophils | IC50 | 0.45[3] |
Table 2: In Vivo Efficacy of this compound in Brown-Norway (BN) Rats
| Effect | Parameter | ED50 Value (mg/kg, i.v.) |
| Inhibition of Antigen-Induced Eosinophil Infiltration into BALF | ED50 | 0.32 |
| Inhibition of Antigen-Induced Lymphocyte Infiltration into BALF | ED50 | 0.12 |
IL-5 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the IL-5 signaling cascade and the point of inhibition by this compound.
Caption: IL-5 signaling pathway and the inhibitory action of this compound.
Experimental Workflows
The following diagrams outline the general workflows for key in vitro and in vivo experiments to investigate the effects of this compound on IL-5 signaling.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo assessment of this compound in a rat model of allergic airway inflammation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound.
Cell Culture and Differentiation of HL-60 clone 15
-
Cell Culture:
-
Culture HL-60 clone 15 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells to maintain a density between 0.5 and 1.0 x 106 cells/mL.
-
-
Eosinophilic Differentiation:
-
Induce eosinophilic differentiation by treating the HL-60 clone 15 cells with 0.5 mM butyric acid for 5-7 days.
-
Confirm differentiation by morphological changes and the expression of eosinophil-specific markers.
-
IL-5 Receptor Binding Assay
This protocol is adapted for a competitive binding format using radiolabeled IL-5.
-
Cell Preparation:
-
Use either butyric acid-differentiated HL-60 clone 15 cells or freshly isolated human peripheral eosinophils.
-
Wash the cells twice with ice-cold binding buffer (e.g., RPMI 1640 with 1% BSA).
-
Resuspend the cells in binding buffer at a concentration of 1-2 x 106 cells/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of varying concentrations of this compound or vehicle control.
-
Add 50 µL of radiolabeled IL-5 (e.g., [125I]-IL-5) at a final concentration near its Kd.
-
For determining non-specific binding, add a large excess of unlabeled IL-5 to a set of wells.
-
Incubate the plate for 1-2 hours at 4°C with gentle agitation.
-
-
Separation and Counting:
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter (e.g., using a cell harvester).
-
Wash the filters three times with ice-cold wash buffer (e.g., PBS).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value using non-linear regression.
-
Eosinophil Survival Assay
This assay measures the ability of this compound to inhibit the anti-apoptotic effect of IL-5.
-
Cell Plating:
-
Isolate human peripheral eosinophils and resuspend them in culture medium (e.g., RPMI 1640 with 10% FBS) at 0.5-1 x 106 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Treatment:
-
Add 50 µL of varying concentrations of this compound or vehicle control.
-
Add 50 µL of recombinant human IL-5 to a final concentration that promotes survival (e.g., 1 ng/mL). Include a control group with no IL-5.
-
Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment (Trypan Blue Exclusion):
-
Gently resuspend the cells in each well.
-
Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
-
Data Analysis:
-
Normalize the results to the IL-5 treated control.
-
Plot the percentage of survival against the concentration of this compound to determine the IC50 value.
-
JAK2 Phosphorylation Assay (Immunoprecipitation and Western Blot)
This protocol details the detection of changes in JAK2 phosphorylation in response to IL-5 and this compound.
-
Cell Stimulation:
-
Use butyric acid-differentiated HL-60 clone 15 cells, serum-starved for 4-6 hours.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-5 (e.g., 10 ng/mL) for 5-15 minutes at 37°C.
-
-
Cell Lysis:
-
Terminate the stimulation by adding ice-cold PBS with phosphatase and protease inhibitors.
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysates with an anti-JAK2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads three times with ice-cold lysis buffer.
-
Elute the protein by boiling the beads in 2x Laemmli sample buffer.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-tyrosine overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total JAK2 for loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated JAK2 as a ratio to total JAK2.
-
In Vivo Model of Antigen-Induced Airway Inflammation
This protocol describes the induction of eosinophilic airway inflammation in Brown-Norway rats and the evaluation of this compound.
-
Sensitization:
-
Actively sensitize male Brown-Norway rats by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on day 0 and day 7.
-
-
Drug Administration:
-
On the day of the challenge (e.g., day 14), administer this compound or vehicle intravenously at various doses.
-
-
Antigen Challenge:
-
Approximately 30 minutes after drug administration, challenge the rats with an aerosol of OVA for 20-30 minutes.
-
-
Bronchoalveolar Lavage (BAL):
-
At 24-72 hours post-challenge, euthanize the rats.
-
Expose the trachea and cannulate it.
-
Perform bronchoalveolar lavage by instilling and withdrawing a fixed volume of sterile saline (e.g., 5 mL) three times.
-
Pool the recovered BAL fluid (BALF).
-
-
Cell Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa).
-
Perform a differential cell count by identifying at least 300 cells under a microscope to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.
-
-
Data Analysis:
-
Calculate the total number of each cell type in the BALF.
-
Compare the cell numbers in the this compound-treated groups to the vehicle-treated group.
-
Determine the ED50 value for the inhibition of eosinophil and lymphocyte infiltration.
-
References
- 1. An oral sensitization model in Brown Norway rats to screen for potential allergenicity of food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic allergy to dietary ovalbumin induces lymphocyte migration to rat small intestinal mucosa that is inhibited by MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the allergic potential of food protein extracts and proteins on oral application using the brown Norway rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esvp-ecvp-estp-congress.eu [esvp-ecvp-estp-congress.eu]
- 5. Oral sensitization to food proteins: a Brown Norway rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Examination of oral sensitization with ovalbumin in Brown Norway rats and three strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effect of YM-90709 on JAK2 Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-90709 is a selective antagonist of the Interleukin-5 (IL-5) receptor, playing a critical role in mitigating IL-5-mediated cellular responses.[1] A key event in the IL-5 signaling cascade is the phosphorylation of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase essential for the downstream activation of various signaling pathways, including the STAT5 pathway, which is pivotal for eosinophil survival and function.[2][3][4][5] This technical guide provides an in-depth analysis of the effect of this compound on JAK2 phosphorylation, summarizing key quantitative data, outlining representative experimental protocols, and visualizing the associated signaling and experimental workflows.
The primary mechanism by which this compound impacts JAK2 phosphorylation is indirect, stemming from its ability to block the binding of IL-5 to its receptor.[1] This blockade prevents the conformational changes in the receptor necessary for the apposition and subsequent trans-autophosphorylation of receptor-associated JAK2 molecules. It is important to note that current research indicates this compound does not directly inhibit the kinase activity of JAK2 but rather prevents its activation upstream at the receptor level. This is underscored by the observation that this compound inhibits IL-5-induced, but not GM-CSF-induced, tyrosine phosphorylation of JAK2, highlighting its receptor-specific mode of action.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in relation to its primary target, the IL-5 receptor, and its downstream functional consequences. The following table summarizes the key IC50 values reported in the literature.
| Parameter | Cell Line/System | IC50 Value (µM) | Reference |
| IL-5 Receptor Binding | Eosinophilic HL-60 clone 15 cells | 0.57 | [1] |
| IL-5 Receptor Binding | Peripheral human eosinophils | 1.0 | [1] |
| IL-5-Prolonged Eosinophil Survival | - | 0.45 | [1] |
Note: A direct IC50 value for the inhibition of JAK2 phosphorylation by this compound has not been reported in the available literature. The inhibitory effect on JAK2 phosphorylation is a downstream consequence of IL-5 receptor antagonism.
Signaling Pathway
The binding of IL-5 to its receptor initiates a cascade of intracellular events, with JAK2 phosphorylation being a central step. The following diagram illustrates the IL-5 signaling pathway and the point of intervention for this compound.
References
- 1. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activation of the JAK2/STAT5 pathway is commonly involved in signaling through the human IL-5 receptor [pubmed.ncbi.nlm.nih.gov]
- 3. Three Lysine Residues in the Common β Chain of the Interleukin-5 Receptor Are Required for Janus Kinase (JAK)-dependent Receptor Ubiquitination, Endocytosis, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activation of the Jak-STAT 1 signaling pathway by IL-5 in eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling YM-90709: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-90709, a potent and selective antagonist of the Interleukin-5 (IL-5) receptor, emerged from the research laboratories of Yamanouchi Pharmaceutical Co., Ltd. as a promising therapeutic candidate for eosinophil-mediated inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the molecule's mechanism of action and the experimental methodologies employed in its evaluation.
Discovery and Biological Characterization
This compound, chemically identified as 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[1][2]indolizino[2,3-b]quinoxaline, was discovered as a "newly synthesized compound" during a screening program aimed at identifying inhibitors of the IL-5 signaling pathway.[3][4] Interleukin-5 is a key cytokine responsible for the differentiation, proliferation, activation, and survival of eosinophils, which play a crucial role in the pathogenesis of allergic inflammatory diseases such as asthma.
In Vitro Activity
Initial in vitro studies demonstrated that this compound effectively inhibits the binding of IL-5 to its receptor on human eosinophils and the eosinophilic HL-60 clone 15 cell line.[3] The inhibitory activity of this compound is summarized in the table below.
| Assay | Cell Type | IC50 (µM) |
| IL-5 Binding Inhibition | Human Eosinophils | 1.0 |
| IL-5 Binding Inhibition | HL-60 clone 15 cells | 0.57 |
| IL-5-prolonged Eosinophil Survival | Human Eosinophils | 0.45 |
| Table 1: In vitro inhibitory concentrations of this compound.[3] |
Importantly, this compound exhibited high selectivity for the IL-5 receptor, as it did not affect the binding of granulocyte-macrophage colony-stimulating factor (GM-CSF) to its receptor.[3]
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in animal models of antigen-induced airway inflammation. Intravenous administration of this compound resulted in a significant and dose-dependent inhibition of eosinophil and lymphocyte infiltration into the bronchoalveolar lavage fluid (BALF) in both rats and mice.
| Animal Model | Cell Type Inhibited | ED50 (mg/kg, i.v.) |
| Brown-Norway (BN) Rats | Eosinophils | 0.32 |
| Brown-Norway (BN) Rats | Lymphocytes | 0.12 |
| BDF1 Mice | Eosinophils | 0.050 |
| Table 2: In vivo efficacy of this compound in animal models.[4] |
Notably, unlike glucocorticoids, this compound did not show any suppressive effects on the number of peripheral blood leukocytes or bone marrow leukocytes, highlighting its targeted mechanism of action.[4]
Synthesis of this compound
A plausible synthetic approach to this compound, based on established methodologies for the synthesis of related indolo[2,3-b]quinoxalines, is outlined below. This proposed pathway is for illustrative purposes and may not represent the exact industrial synthesis.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key steps in the synthesis of this compound, based on general procedures for the formation of the indolo[2,3-b]quinoxaline core.
Step 1: Synthesis of a Substituted Indole Intermediate
A mixture of 4,5-dimethoxy-2-nitroaniline and 3,3-dimethyl-2-butanone would be subjected to a Fischer indole synthesis or a related cyclization reaction. This would likely involve a reductive cyclization step to form the indole ring.
Step 2: Oxidation to the Isatin Derivative
The substituted indole intermediate would then be oxidized to the corresponding isatin (indole-2,3-dione) derivative. Various oxidizing agents, such as chromium trioxide or N-bromosuccinimide, could be employed for this transformation.
Step 3: Condensation to form this compound
The final step would involve the acid-catalyzed condensation of the isatin derivative with o-phenylenediamine. This reaction typically proceeds in a solvent such as acetic acid or ethanol at elevated temperatures to yield the indolo[2,3-b]quinoxaline core of this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by directly interfering with the IL-5 signaling cascade. Upon binding of IL-5 to its receptor (IL-5R), a signaling cascade is initiated, which involves the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates downstream signaling molecules, leading to the pro-survival and pro-inflammatory effects of IL-5 on eosinophils.
This compound has been shown to inhibit the IL-5-induced tyrosine phosphorylation of JAK2 in eosinophilic HL-60 clone 15 cells.[3] This inhibition of a critical upstream signaling event effectively blocks the downstream consequences of IL-5 receptor activation.
Caption: IL-5 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a selective and potent small-molecule antagonist of the IL-5 receptor with demonstrated in vitro and in vivo efficacy in models of allergic inflammation. Its mechanism of action, involving the inhibition of JAK2 phosphorylation, provides a clear rationale for its therapeutic potential in eosinophil-driven diseases. While the specific details of its industrial synthesis are not publicly available, the underlying chemistry for the construction of its indolo[2,3-b]quinoxaline core is well-established. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in the development of novel anti-inflammatory therapeutics.
References
- 1. US10870695B2 - Biopharmaceutical compositions comprising interleukin-5 antibody - Google Patents [patents.google.com]
- 2. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-90709: A Technical Guide for the Study of Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allergic inflammation, a cornerstone of diseases such as asthma and atopic dermatitis, is driven by a complex interplay of immune cells and mediators. Interleukin-5 (IL-5) has been identified as a critical cytokine in the maturation, activation, and survival of eosinophils, key effector cells in allergic responses. This technical guide provides an in-depth overview of YM-90709, a novel and selective antagonist of the IL-5 receptor (IL-5R). We will explore its mechanism of action, present key quantitative data on its efficacy, detail experimental protocols for its use in studying allergic inflammation, and visualize the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating new therapeutic strategies for allergic diseases.
Introduction to this compound
This compound, with the chemical name 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[1][2]indolizino[2,3-b]quinoxaline, is a potent and selective antagonist of the interleukin-5 receptor.[3][4][5] Its primary mechanism of action is the inhibition of IL-5 binding to its receptor on the surface of eosinophils.[1][3] This blockade disrupts the downstream signaling cascade that is essential for eosinophil function, making this compound a valuable tool for dissecting the role of the IL-5 pathway in allergic inflammation. Unlike broader-acting anti-inflammatory agents like glucocorticoids, this compound offers a more targeted approach with a potentially more favorable side-effect profile.[4]
Mechanism of Action: Targeting the IL-5 Signaling Pathway
This compound exerts its anti-inflammatory effects by directly interfering with the initial step of the IL-5 signaling cascade: the binding of IL-5 to the IL-5 receptor alpha subunit (IL-5Rα). This high-affinity interaction is crucial for the subsequent recruitment of the common beta chain (βc), which is shared with the receptors for IL-3 and GM-CSF, to form a functional high-affinity receptor complex.
Upon IL-5 binding, the receptor complex dimerizes, leading to the activation of Janus kinase 2 (JAK2) associated with the cytoplasmic domain of the receptor.[3] Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for various signaling proteins, most notably Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in eosinophil differentiation, survival, and activation.
This compound selectively inhibits the binding of IL-5 to its receptor, thereby preventing the activation of JAK2 and the subsequent downstream signaling events.[1][3] This targeted inhibition makes it a specific tool for studying the IL-5-mediated component of allergic inflammation.
Figure 1. IL-5 Signaling Pathway and the inhibitory action of this compound.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Parameter | IC50 Value | Reference |
| IL-5 Receptor Binding | Peripheral Human Eosinophils | Inhibition of [¹²⁵I]-IL-5 binding | 1.0 µM | [1][3] |
| IL-5 Receptor Binding | Eosinophilic HL-60 clone 15 cells | Inhibition of [¹²⁵I]-IL-5 binding | 0.57 µM | [1][3] |
| Eosinophil Survival | Human Eosinophils | Inhibition of IL-5-prolonged survival | 0.45 µM | [3] |
| JAK2 Phosphorylation | Eosinophilic HL-60 clone 15 cells | Inhibition of IL-5-induced phosphorylation | - | [3] |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Parameter | ED50 Value | Reference |
| Antigen-induced airway inflammation in BN rats | Intravenous | Inhibition of eosinophil infiltration into BALF | 0.32 mg/kg | [4][6] |
| Antigen-induced airway inflammation in BN rats | Intravenous | Inhibition of lymphocyte infiltration into BALF | 0.12 mg/kg | [4][6] |
| Antigen-induced eosinophil infiltration in BDF1 mice | Intravenous | Inhibition of eosinophil infiltration into BALF | 0.050 mg/kg | [5] |
ED50: Half-maximal effective dose; BALF: Bronchoalveolar lavage fluid; BN: Brown-Norway.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.
In Vitro Assays
Objective: To determine the ability of this compound to inhibit the binding of IL-5 to its receptor on eosinophils.
Cell Preparation:
-
Human peripheral blood eosinophils are isolated from healthy donors using methods such as density gradient centrifugation followed by negative selection with magnetic beads.
-
Eosinophilic HL-60 clone 15 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Differentiation into eosinophil-like cells can be induced by treatment with butyric acid.
Assay Protocol:
-
Cells are washed and resuspended in a binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% bovine serum albumin).
-
A fixed concentration of radiolabeled IL-5 (e.g., [¹²⁵I]-IL-5) is incubated with the cells in the presence of increasing concentrations of this compound or vehicle control.
-
Non-specific binding is determined by adding a large excess of unlabeled IL-5.
-
The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The IC50 value is calculated by non-linear regression analysis of the competition binding data.
Objective: To assess the effect of this compound on the survival-prolonging effect of IL-5 on eosinophils.
Assay Protocol:
-
Isolated human eosinophils are cultured in a serum-free medium in the presence or absence of a suboptimal concentration of IL-5.
-
Increasing concentrations of this compound are added to the IL-5-stimulated cultures.
-
Cells are incubated for a prolonged period (e.g., 48-96 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell viability is assessed using methods such as trypan blue exclusion, flow cytometry with viability dyes (e.g., propidium iodide), or a colorimetric assay (e.g., MTT or XTT).
-
The IC50 value is determined from the concentration-response curve.
Objective: To determine if this compound inhibits the IL-5-induced phosphorylation of JAK2.
Assay Protocol:
-
Eosinophilic HL-60 clone 15 cells are serum-starved for several hours to reduce basal phosphorylation levels.
-
Cells are pre-incubated with this compound or vehicle for a short period.
-
Cells are then stimulated with a saturating concentration of IL-5 for a brief period (e.g., 5-15 minutes) at 37°C.
-
The stimulation is stopped by adding ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are subjected to immunoprecipitation with an anti-JAK2 antibody or directly resolved by SDS-PAGE.
-
The level of phosphorylated JAK2 is detected by Western blotting using an antibody specific for phosphorylated JAK2 (p-JAK2). Total JAK2 levels are also measured as a loading control.
Figure 2. General experimental workflow for studying this compound.
In Vivo Models of Allergic Airway Inflammation
Objective: To evaluate the efficacy of this compound in reducing eosinophilic inflammation in the airways of sensitized animals.
Animal Models:
-
Brown-Norway (BN) Rats: A commonly used strain for studying allergic airway inflammation due to their strong Th2-biased immune responses.
-
BDF1 Mice: A hybrid mouse strain also used for modeling allergic airway disease.
General Protocol:
-
Sensitization: Animals are sensitized to an allergen, typically ovalbumin (OVA), administered via intraperitoneal or subcutaneous injection along with an adjuvant such as aluminum hydroxide. This is usually done on multiple days (e.g., day 0 and day 7).
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered to the animals, typically via intravenous injection, shortly before the antigen challenge.
-
Antigen Challenge: Sensitized animals are challenged with the antigen, usually via inhalation of an aerosolized solution of OVA, to induce an inflammatory response in the airways.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 or 48 hours), animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a saline solution into the lungs via a tracheal cannula.
-
Cell Analysis: The collected BAL fluid (BALF) is centrifuged, and the cell pellet is resuspended. The total number of inflammatory cells is counted, and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed on cytospin preparations stained with a suitable stain (e.g., May-Grünwald-Giemsa).
-
Data Analysis: The number of each cell type in the BALF is calculated, and the percentage of inhibition by this compound compared to the vehicle-treated group is determined to calculate the ED50 value.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the IL-5 pathway in allergic inflammation. Its high selectivity for the IL-5 receptor allows for the specific interrogation of IL-5-mediated eosinophil biology in both in vitro and in vivo settings. The data presented in this guide demonstrate its potent inhibitory activity on eosinophil function and recruitment. The detailed experimental protocols provide a foundation for researchers to incorporate this compound into their studies of allergic diseases. Further research utilizing this compound may continue to unravel the complexities of allergic inflammation and aid in the development of novel, targeted therapeutics.
References
- 1. medkoo.com [medkoo.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of YM-90709 in Eosinophil Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are granulocytic white blood cells that play a central role in the pathogenesis of allergic diseases, including asthma and atopic dermatitis. Interleukin-5 (IL-5) is a key cytokine responsible for the differentiation, proliferation, activation, and survival of eosinophils. Consequently, targeting the IL-5 signaling pathway presents a promising therapeutic strategy for eosinophil-mediated inflammatory conditions. YM-90709 is a novel, small molecule antagonist of the human IL-5 receptor (IL-5R). This technical guide provides an in-depth overview of the role of this compound in modulating eosinophil survival, detailing its mechanism of action, relevant experimental data, and associated methodologies.
Core Mechanism of Action
This compound selectively inhibits the binding of IL-5 to the α-subunit of its receptor (IL-5Rα) on the surface of eosinophils.[1][2] This competitive antagonism prevents the initiation of the downstream signaling cascade that is crucial for eosinophil survival and function. A key step in this cascade is the IL-5-induced tyrosine phosphorylation of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase associated with the IL-5R β-chain.[1] By blocking the initial ligand-receptor interaction, this compound effectively prevents the activation of JAK2 and subsequent signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) in eosinophils.[1] Notably, this compound does not interfere with the pro-survival effects of other cytokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), highlighting its specificity for the IL-5 pathway.[1]
Quantitative Data Summary
The inhibitory effects of this compound on IL-5-mediated processes have been quantified in various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Cell Type | Assay | IC50 Value (µM) | Reference |
| IL-5 Receptor Binding Inhibition | Human Peripheral Eosinophils | Competitive Binding Assay | 1.0 | [1] |
| IL-5 Receptor Binding Inhibition | Eosinophilic HL-60 clone 15 cells | Competitive Binding Assay | 0.57 | [1] |
| Inhibition of IL-5-prolonged Eosinophil Survival | Human Peripheral Eosinophils | Eosinophil Survival Assay | 0.45 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
IL-5 Signaling Pathway and the Action of this compound
Caption: IL-5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Eosinophil Survival
Caption: Experimental workflow for eosinophil survival and apoptosis assays.
Experimental Protocols
The following are representative protocols for the key experiments cited in the characterization of this compound.
Isolation of Human Eosinophils from Peripheral Blood
Objective: To obtain a purified population of eosinophils from human whole blood for use in subsequent in vitro assays.
Materials:
-
Anticoagulated (e.g., with EDTA) whole blood from healthy donors.
-
Density gradient medium (e.g., Ficoll-Paque).
-
Red blood cell lysis buffer.
-
Eosinophil isolation kit (negative selection method, e.g., using magnetic beads).
-
Phosphate-buffered saline (PBS).
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).
Procedure:
-
Dilute the anticoagulated blood with an equal volume of PBS.
-
Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, leaving the granulocyte and erythrocyte pellet.
-
Resuspend the pellet in PBS and lyse the red blood cells using a lysis buffer.
-
Wash the remaining granulocytes with PBS and centrifuge at 200 x g for 10 minutes.
-
Follow the manufacturer's instructions for the eosinophil isolation kit to negatively select for eosinophils. This typically involves incubating the granulocytes with an antibody cocktail that binds to non-eosinophilic cells, followed by removal of these labeled cells using magnetic beads.
-
The resulting cell population is highly enriched for eosinophils. Assess purity and viability using a hemocytometer and Trypan Blue staining.
Eosinophil Survival (Apoptosis) Assay
Objective: To determine the effect of this compound on IL-5-mediated eosinophil survival.
Materials:
-
Purified human eosinophils.
-
Culture medium.
-
Recombinant human IL-5.
-
This compound.
-
96-well culture plates.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Procedure:
-
Resuspend the purified eosinophils in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare the following treatment conditions in triplicate:
-
Medium alone (negative control).
-
IL-5 at an optimal concentration for survival (e.g., 10 ng/mL).
-
IL-5 (10 ng/mL) with varying concentrations of this compound (e.g., 0.01 to 10 µM).
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-96 hours.
-
After incubation, harvest the cells by gentle resuspension.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol. This typically involves resuspending the cells in a binding buffer and incubating with the fluorescent dyes for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Calculate the percentage of viable cells in each treatment group.
Competitive IL-5 Receptor Binding Assay
Objective: To quantify the ability of this compound to inhibit the binding of IL-5 to its receptor on eosinophils.
Materials:
-
Purified human eosinophils or an eosinophilic cell line (e.g., HL-60 clone 15).
-
Radiolabeled IL-5 (e.g., [¹²⁵I]-IL-5).
-
Unlabeled IL-5.
-
This compound.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Resuspend the eosinophils in binding buffer.
-
In a series of tubes, combine the cells with a fixed concentration of radiolabeled IL-5.
-
Add increasing concentrations of either unlabeled IL-5 (for standard curve) or this compound.
-
Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radiolabeled IL-5.
-
Wash the filters with cold binding buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the competitor (unlabeled IL-5 or this compound).
-
Determine the IC50 value for this compound from the resulting competition curve.
JAK2 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on IL-5-induced tyrosine phosphorylation of JAK2.
Materials:
-
Eosinophilic HL-60 clone 15 cells.
-
Serum-free culture medium.
-
Recombinant human IL-5.
-
This compound.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
PVDF membrane.
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008) and anti-total JAK2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture eosinophilic HL-60 clone 15 cells to a sufficient density.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with IL-5 (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Immediately lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-JAK2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total JAK2.
-
Quantify the band intensities to determine the relative levels of JAK2 phosphorylation.
Conclusion
This compound is a specific antagonist of the IL-5 receptor that effectively inhibits IL-5-induced eosinophil survival by blocking the JAK2 signaling pathway. The data and methodologies presented in this guide provide a comprehensive overview of the in vitro characterization of this compound and its potential as a therapeutic agent for eosinophil-driven diseases. The detailed protocols serve as a valuable resource for researchers investigating the role of the IL-5/IL-5R axis in eosinophil biology and for those involved in the development of novel anti-inflammatory drugs.
References
The Selective Antagonism of the IL-5 Receptor by YM-90709: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the selectivity of YM-90709, a novel small molecule antagonist of the Interleukin-5 (IL-5) receptor. Interleukin-5 is a critical cytokine implicated in the proliferation, activation, and survival of eosinophils, which are key effector cells in the pathogenesis of allergic inflammatory diseases such as asthma and atopic dermatitis.[1] Consequently, the IL-5 receptor (IL-5R) has emerged as a significant therapeutic target. This document consolidates the available quantitative data, outlines detailed experimental methodologies for assessing the compound's activity, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Analysis of this compound Activity
This compound demonstrates potent and selective inhibitory activity on the IL-5 receptor. The compound effectively blocks the binding of IL-5 to its receptor and subsequently inhibits IL-5-mediated downstream signaling and cellular functions. The key quantitative metrics for the activity of this compound are summarized in the tables below.
Table 1: Inhibitory Potency of this compound
| Assay Type | Cell Line / System | IC50 Value (µM) |
| IL-5 Receptor Binding | Peripheral Human Eosinophils | 1.0 |
| IL-5 Receptor Binding | Eosinophilic HL-60 clone 15 cells | 0.57 |
| IL-5-Prolonged Eosinophil Survival | Peripheral Human Eosinophils | 0.45 |
| IL-5-Induced JAK2 Phosphorylation | Eosinophilic HL-60 clone 15 cells | Not explicitly quantified, but demonstrated |
Data compiled from multiple sources indicating consistent findings.[1]
Table 2: Selectivity Profile of this compound
| Off-Target Receptor / Pathway | Cell Line / System | Effect Observed |
| GM-CSF Receptor Binding | Peripheral Human Eosinophils | No effect |
| GM-CSF Receptor Binding | Eosinophilic HL-60 clone 15 cells | No effect |
| GM-CSF-Prolonged Eosinophil Survival | Peripheral Human Eosinophils | No effect |
| GM-CSF-Induced JAK2 Phosphorylation | Eosinophilic HL-60 clone 15 cells | No effect |
These findings highlight the selectivity of this compound for the IL-5 signaling pathway over the related GM-CSF pathway, which shares the common β-subunit (βc) of the receptor.[1]
IL-5 Receptor Signaling Pathway
The IL-5 receptor is a heterodimer composed of an IL-5-specific α-subunit (IL-5Rα) and a common β-subunit (βc) which is shared with the receptors for IL-3 and GM-CSF.[2] Upon IL-5 binding, the α and β subunits associate, leading to the activation of Janus kinases (JAKs). Specifically, JAK2 is associated with the IL-5Rα chain and JAK1 is associated with the βc chain. The activation of these kinases through trans-phosphorylation initiates downstream signaling cascades, most notably the JAK-STAT and Ras-MAPK pathways, which are crucial for eosinophil survival, proliferation, and activation.[2][3]
Experimental Protocols
The following sections detail representative methodologies for the key experiments used to characterize the selectivity and potency of this compound.
Disclaimer: The following protocols are based on established, standard laboratory procedures. The exact methodologies used in the original characterization of this compound may have differed in specific details.
Competitive Radioligand Binding Assay
This assay is designed to determine the ability of a test compound (this compound) to compete with a radiolabeled ligand ([125I]-IL-5) for binding to the IL-5 receptor on target cells.
Workflow:
Methodology:
-
Cell Preparation: Isolate human peripheral blood eosinophils or culture eosinophilic HL-60 clone 15 cells. Wash and resuspend the cells in a suitable binding buffer (e.g., RPMI-1640 with 0.1% BSA).
-
Assay Setup: In a 96-well plate, add increasing concentrations of this compound. Include wells for total binding (vehicle control) and non-specific binding (a high concentration of unlabeled IL-5).
-
Radioligand Addition: Add a constant, sub-saturating concentration of [125I]-IL-5 to all wells.
-
Incubation: Add the cell suspension to each well and incubate the plate, typically for 1-2 hours at 4°C with gentle agitation, to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the cells with bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and plot the data to determine the IC50 value.
Eosinophil Survival Assay
This functional assay measures the ability of this compound to inhibit the pro-survival effect of IL-5 on primary eosinophils.
Workflow:
Methodology:
-
Eosinophil Isolation: Purify eosinophils from the peripheral blood of healthy donors.
-
Cell Culture: Plate the eosinophils in a 96-well plate in a suitable culture medium (e.g., RPMI-1640) without serum.
-
Treatment: Add increasing concentrations of this compound to the wells. Then, add a final concentration of IL-5 known to promote survival (e.g., 10 pM). Include control wells with no cytokine, IL-5 alone, and this compound alone. For selectivity, run a parallel set of experiments using GM-CSF instead of IL-5.
-
Incubation: Culture the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Resuspend the cells and mix a small aliquot with Trypan Blue solution (e.g., 1:1 ratio).
-
Cell Counting: Load the cell suspension into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of cell survival for each condition relative to the IL-5 treated control and determine the IC50 value for this compound.
JAK2 Phosphorylation Assay
This assay determines whether this compound can block the initial step in the IL-5R signaling cascade: the phosphorylation of JAK2.
Workflow:
Methodology:
-
Cell Culture and Starvation: Culture eosinophilic HL-60 clone 15 cells to a suitable density. Prior to the experiment, starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Pre-treatment: Incubate the starved cells with this compound or a vehicle control for a defined period (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with IL-5 (or GM-CSF for selectivity) for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately stop the stimulation by placing the cells on ice and lysing them with a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation (IP): Add an anti-JAK2 antibody to the cleared cell lysates and incubate to form antibody-antigen complexes. Precipitate these complexes using Protein A/G-agarose beads.
-
SDS-PAGE and Western Blot: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of JAK2 (e.g., anti-pY1007/1008). Subsequently, strip the membrane and re-probe with an antibody for total JAK2 to confirm equal loading.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. Image the resulting blot.
Conclusion
The available data robustly demonstrate that this compound is a potent and selective antagonist of the human IL-5 receptor. It effectively inhibits IL-5 binding, leading to the downstream blockade of pro-eosinophilic functional responses such as survival and JAK2 signaling.[1] Crucially, this compound shows a high degree of selectivity, as it does not interfere with the corresponding signaling pathway of GM-CSF, a related cytokine that shares the βc receptor subunit.[1] This selectivity profile suggests a favorable therapeutic window, positioning this compound and similar molecules as valuable tools for both basic research into eosinophil biology and the development of targeted therapies for eosinophil-driven inflammatory diseases.
References
YM-90709: A Potent and Selective Antagonist of the IL-5 Receptor and its Impact on Cytokine Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of YM-90709, a novel small molecule antagonist of the Interleukin-5 (IL-5) receptor. It details the compound's mechanism of action, its impact on IL-5-mediated signaling pathways, and its effects in preclinical models of allergic inflammation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IL-5 signaling axis.
Core Mechanism of Action
This compound, with the chemical name 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[1][2]indolizino[2,3-b]quinoxaline, is a potent and selective inhibitor of the Interleukin-5 (IL-5) signaling pathway.[3][4] Its primary mechanism involves the direct antagonism of the IL-5 receptor (IL-5R), thereby preventing the binding of IL-5.[3] This action selectively blocks the downstream signaling cascade initiated by IL-5, a key cytokine in the maturation, differentiation, recruitment, and survival of eosinophils.[3][5]
The selectivity of this compound is a key feature. Studies have shown that it does not interfere with the binding of granulocyte-macrophage colony-stimulating factor (GM-CSF) to its receptor, highlighting its specific activity towards the IL-5 signaling pathway.[3][6] By inhibiting the IL-5/IL-5R interaction, this compound effectively abrogates IL-5-induced biological responses, such as eosinophil survival and activation.[3]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various in vitro and in vivo assays.
Table 1: In Vitro Inhibition of IL-5 Binding and Function
| Assay | Cell Type | Parameter | Value | Reference |
| IL-5 Receptor Binding | Peripheral Human Eosinophils | IC50 | 1.0 µM | [3] |
| IL-5 Receptor Binding | Butyric acid-treated eosinophilic HL-60 clone 15 cells | IC50 | 0.57 µM | [3][7] |
| IL-5-prolonged Eosinophil Survival | Human Eosinophils | IC50 | 0.45 µM | [3] |
Table 2: In Vivo Efficacy in Animal Models of Allergic Inflammation
| Animal Model | Effect | Parameter | Value | Reference |
| Antigen-induced Eosinophil Infiltration (BDF1 mice) | Inhibition of eosinophil infiltration into bronchoalveolar lavage fluid (BALF) | ED50 | 0.050 mg/kg (intravenous) | [4][5] |
| Antigen-induced Eosinophil Infiltration (Brown-Norway rats) | Inhibition of eosinophil infiltration into BALF | ED50 | 0.32 mg/kg (intravenous) | [5][6] |
| Antigen-induced Lymphocyte Infiltration (Brown-Norway rats) | Inhibition of lymphocyte infiltration into BALF | ED50 | 0.12 mg/kg (intravenous) | [5][6] |
Signaling Pathways and Experimental Workflows
IL-5 Receptor Signaling and the Inhibitory Action of this compound
The binding of IL-5 to its receptor (IL-5Rα) leads to the recruitment of the common β-chain (βc) and the activation of Janus kinase 2 (JAK2). This initiates a signaling cascade, primarily through the STAT pathway, which ultimately regulates gene expression related to eosinophil survival and function. This compound acts by blocking the initial step of this cascade.
References
- 1. Local and systemic effects of IL-17 in joint inflammation: a historical perspective from discovery to targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Interleukin-9: From Its Cellular Source and Signal Transduction to Its Role in Immunopathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Methodological & Application
Application Notes and Protocols for YM-90709 in Eosinophil Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-90709 is a potent and selective antagonist of the Interleukin-5 (IL-5) receptor (IL-5R). IL-5 is a critical cytokine for the differentiation, proliferation, activation, and survival of eosinophils, which are key effector cells in various allergic and inflammatory diseases, including asthma and atopic dermatitis.[1] By specifically blocking the binding of IL-5 to its receptor, this compound effectively inhibits downstream signaling pathways, leading to a reduction in eosinophil-mediated inflammation.[1] These application notes provide detailed protocols for utilizing this compound in a range of in vitro eosinophil cell culture assays to assess its inhibitory effects on key eosinophil functions.
Mechanism of Action
This compound is a novel, non-peptide small molecule that selectively inhibits the binding of IL-5 to the α-chain of its receptor (IL-5Rα) on the surface of eosinophils.[1] This competitive antagonism prevents the association of IL-5Rα with the common β-chain (βc), thereby blocking the initiation of downstream signaling cascades. A key pathway inhibited by this compound is the Janus kinase 2 (JAK2) phosphorylation cascade, which is crucial for mediating the effects of IL-5 on eosinophil survival and activation.[1] Notably, this compound does not interfere with the binding of other cytokines that share the βc, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), to their respective receptors, highlighting its specificity for the IL-5 pathway.[1]
Caption: IL-5 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various eosinophil-related assays.
Table 1: In Vitro Inhibition of IL-5 Binding and Function
| Parameter | Cell Type | IC50 Value | Reference |
| Inhibition of IL-5 Binding | Peripheral Human Eosinophils | 1.0 µM | [1] |
| Inhibition of IL-5 Binding | Eosinophilic HL-60 clone 15 cells | 0.57 µM | [1] |
| Inhibition of IL-5-prolonged Eosinophil Survival | Peripheral Human Eosinophils | 0.45 µM | [1] |
Table 2: In Vivo Inhibition of Eosinophil Infiltration
| Animal Model | Route of Administration | ED50 Value | Effect | Reference |
| BDF1 Mice (Antigen-induced) | Intravenous | 0.050 mg/kg | Inhibition of eosinophil infiltration into bronchoalveolar lavage fluid (BALF) | [2] |
| Brown-Norway (BN) Rats (Antigen-induced) | Intravenous | 0.32 mg/kg | Inhibition of eosinophil infiltration into BALF | [3] |
Experimental Protocols
Isolation of Human Eosinophils from Peripheral Blood
This protocol describes a common method for isolating highly purified eosinophils from human peripheral blood using negative selection.
Materials:
-
Anticoagulated (EDTA) whole blood
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Eosinophil isolation kit (negative selection, e.g., MACS or EasySep)
-
Refrigerated centrifuge
-
Sterile tubes and pipettes
Procedure:
-
Dilute the anticoagulated blood 1:1 with HBSS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers (plasma, mononuclear cells, and most of the Ficoll-Paque), leaving the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in HBSS and perform RBC lysis according to the manufacturer's instructions for the lysis buffer.
-
Wash the granulocyte pellet with HBSS and centrifuge at 300 x g for 10 minutes at 4°C.
-
Resuspend the granulocytes in the appropriate buffer provided with the eosinophil isolation kit.
-
Proceed with the negative selection protocol according to the manufacturer's instructions to deplete neutrophils and other contaminating cells.
-
The resulting cell population will be highly purified eosinophils. Assess purity and viability using a hemocytometer and trypan blue exclusion or flow cytometry.
Caption: Workflow for human eosinophil isolation.
Eosinophil Survival Assay
This assay measures the ability of this compound to inhibit the pro-survival effect of IL-5 on eosinophils.
Materials:
-
Purified human eosinophils
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human IL-5
-
This compound
-
96-well flat-bottom culture plates
-
Trypan blue solution or an apoptosis detection kit (e.g., Annexin V/PI)
-
Incubator (37°C, 5% CO2)
-
Microscope or flow cytometer
Procedure:
-
Resuspend purified eosinophils in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in culture medium.
-
In a 96-well plate, add 50 µL of the eosinophil suspension to each well.
-
Add 25 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the appropriate wells. Pre-incubate for 30 minutes at 37°C.
-
Add 25 µL of recombinant human IL-5 (at a final concentration that promotes survival, e.g., 1 ng/mL) or medium alone to the wells.
-
Include control wells:
-
Eosinophils + medium (negative control)
-
Eosinophils + IL-5 (positive control)
-
Eosinophils + this compound alone
-
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability. For trypan blue exclusion, mix a small aliquot of the cell suspension with trypan blue and count viable (unstained) and non-viable (blue) cells using a hemocytometer. For flow cytometry, stain cells with Annexin V and PI according to the kit manufacturer's protocol.
-
Calculate the percentage of viable cells for each condition and determine the IC50 value of this compound.
Eosinophil Migration (Chemotaxis) Assay
This assay evaluates the effect of this compound on IL-5-primed eosinophil migration towards a chemoattractant.
Materials:
-
Purified human eosinophils
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
Recombinant human IL-5
-
This compound
-
Chemoattractant (e.g., eotaxin/CCL11 or PAF)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Incubator (37°C, 5% CO2)
-
Cell counting method (e.g., hemocytometer or flow cytometer)
Procedure:
-
Resuspend purified eosinophils in chemotaxis medium at 2 x 10^6 cells/mL.
-
Prime the eosinophils by incubating them with a sub-optimal concentration of IL-5 (e.g., 0.1 ng/mL) in the presence or absence of various concentrations of this compound for 1 hour at 37°C.
-
In the lower chambers of the 24-well plate, add the chemoattractant (e.g., 100 ng/mL eotaxin) or medium alone (for spontaneous migration).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated eosinophil suspension to the upper chamber of each insert.
-
Incubate for 1.5 to 3 hours at 37°C in a 5% CO2 incubator.
-
Carefully remove the inserts. Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer or by acquiring a fixed volume on a flow cytometer for a set time.
-
Calculate the percentage of migration relative to the total number of cells added to the upper chamber.
Eosinophil Degranulation Assay
This assay measures the release of granule proteins, such as eosinophil peroxidase (EPO) or eosinophil-derived neurotoxin (EDN), from IL-5-stimulated eosinophils and the inhibitory effect of this compound.
Materials:
-
Purified human eosinophils
-
Tyrode's buffer with 0.1% gelatin
-
Recombinant human IL-5
-
This compound
-
Stimulating agent (e.g., secretory IgA-coated beads or C5a)
-
96-well V-bottom plates
-
EPO or EDN ELISA kit
-
Plate reader
Procedure:
-
Resuspend purified eosinophils in Tyrode's buffer at 2 x 10^6 cells/mL.
-
In a 96-well plate, add 50 µL of the eosinophil suspension to each well.
-
Add 25 µL of this compound dilutions or vehicle control. Pre-incubate for 30 minutes at 37°C.
-
Add 25 µL of IL-5 (priming concentration, e.g., 1 ng/mL) and incubate for a further 30 minutes.
-
Add 25 µL of the stimulating agent (e.g., sIgA-coated beads) to induce degranulation.
-
Include control wells for spontaneous release (no stimulant) and total release (cells lysed with 0.1% Triton X-100).
-
Incubate for 1-4 hours at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatants for analysis.
-
Measure the concentration of EPO or EDN in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of degranulation as: [(stimulated release - spontaneous release) / (total release - spontaneous release)] x 100.
Eosinophil Cytokine Release Assay
This protocol is for measuring the release of pre-formed cytokines (e.g., IL-4, IL-13) from eosinophils.
Materials:
-
Purified human eosinophils
-
Culture medium (RPMI-1640 + 10% FBS)
-
Recombinant human IL-5
-
This compound
-
Stimulating agent (e.g., ionomycin and PMA, or specific TLR ligands)
-
96-well culture plates
-
Cytokine-specific ELISA or multiplex bead array kit
-
Plate reader or flow cytometer
Procedure:
-
Follow steps 1-4 from the Eosinophil Degranulation Assay protocol, using culture medium instead of Tyrode's buffer.
-
Add 25 µL of the stimulating agent.
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatants.
-
Measure the concentration of the cytokine(s) of interest in the supernatants using ELISA or a multiplex bead array system.
-
Analyze the data to determine the inhibitory effect of this compound on cytokine release.
Caption: General experimental workflow for in vitro eosinophil assays.
Conclusion
This compound serves as a valuable research tool for investigating the role of the IL-5 signaling pathway in eosinophil biology. The protocols outlined in these application notes provide a framework for studying the effects of this compound on eosinophil survival, migration, degranulation, and cytokine release. These assays can be adapted for screening and characterizing other potential IL-5R antagonists in the context of drug discovery for eosinophil-mediated inflammatory diseases.
References
- 1. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for YM-90709 Administration in a Mouse Model of Asthma
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of YM-90709, an Interleukin-5 receptor (IL-5R) antagonist, in a murine model of ovalbumin (OVA)-induced allergic asthma.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased levels of Th2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2] Interleukin-5 plays a pivotal role in the maturation, differentiation, recruitment, and survival of eosinophils, making it a key therapeutic target.[1] this compound is a novel, small-molecule antagonist of the IL-5 receptor, which has been shown to inhibit the binding of IL-5 to its receptor. This document outlines the protocols for inducing an asthma phenotype in mice and for assessing the therapeutic potential of this compound in this model.
Mechanism of Action of this compound
This compound selectively inhibits the binding of IL-5 to the IL-5 receptor alpha subunit (IL-5Rα). This action blocks the subsequent IL-5-induced signaling cascade, which is crucial for eosinophil function. A key step in this pathway is the tyrosine phosphorylation of Janus kinase 2 (JAK2), which is inhibited by this compound. By disrupting the IL-5/IL-5R interaction, this compound effectively reduces eosinophilic inflammation.
IL-5 Receptor Signaling Pathway
References
Application Notes and Protocols for In Vivo Dosing and Administration of YM-90709 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of YM-90709, a selective antagonist of the Interleukin-5 (IL-5) receptor, in rat models of allergic airway inflammation. The protocols are based on published preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
This compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[1][2]indolizino[2,3-b]quinoxaline) is a potent and selective antagonist of the Interleukin-5 (IL-5) receptor. IL-5 is a key cytokine involved in the maturation, differentiation, recruitment, and activation of eosinophils, which play a central role in the pathophysiology of allergic diseases such as asthma. By blocking the IL-5 receptor, this compound effectively inhibits the biological effects of IL-5, leading to a reduction in eosinophilic inflammation. Preclinical studies in rats have demonstrated the efficacy of this compound in attenuating antigen-induced airway inflammation, highlighting its potential as a therapeutic agent for allergic respiratory diseases.
Mechanism of Action
This compound selectively binds to the IL-5 receptor α (IL-5Rα) subunit, preventing the binding of IL-5. This action inhibits the subsequent heterodimerization of the IL-5Rα and the common β (βc) subunits, which is essential for signal transduction. The inhibition of receptor activation blocks downstream signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) and the Ras-mitogen-activated protein kinase (MAPK) pathways. A key event inhibited by this compound is the phosphorylation of JAK2, a critical step in the IL-5 signaling cascade that promotes eosinophil survival and activation.[3]
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a rat model of antigen-induced airway inflammation.
| Compound | Route of Administration | Animal Model | Parameter Measured | ED₅₀ (mg/kg) | Reference |
| This compound | Intravenous (IV) | Brown-Norway (BN) Rats | Inhibition of Eosinophil Infiltration in BALF | 0.32 | [4][5] |
| This compound | Intravenous (IV) | Brown-Norway (BN) Rats | Inhibition of Lymphocyte Infiltration in BALF | 0.12 | [4][5] |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
Animal Model: Antigen-Induced Airway Inflammation in Brown-Norway Rats
The Brown-Norway (BN) rat is a commonly used inbred strain for studying allergic airway inflammation due to its robust Th2-type immune response to allergens.[6] The following protocol describes the sensitization and antigen challenge to induce an eosinophilic airway inflammation.
Materials:
-
Male Brown-Norway rats (specific pathogen-free)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) as an adjuvant
-
Sterile, pyrogen-free 0.9% saline
-
Aerosol delivery system (e.g., nebulizer)
Protocol:
-
Sensitization:
-
On day 0 and day 7, actively sensitize the BN rats by intraperitoneal (IP) injection of 1 mg of OVA mixed with 200 µg of Al(OH)₃ in 0.5 mL of sterile saline.[2]
-
-
Antigen Challenge:
-
From day 14 to day 28, expose the sensitized rats to aerosolized OVA (1% wt/vol in saline) for 30 minutes, three times a week.[2] Control groups should be exposed to aerosolized saline.
-
Dosing and Administration of this compound
Formulation:
-
Note: The specific vehicle used for the intravenous administration of this compound in the pivotal rat study is not publicly available. Researchers should perform solubility tests to determine a suitable vehicle. A potential starting point for a poorly soluble compound could be a mixture of solvents such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400), which has been shown to be a suitable intravenous vehicle for preclinical studies in rats.[7]
Administration:
-
Route: Intravenous (IV) injection.
-
Dose: Based on the ED₅₀ values, a dose range of 0.1 to 1.0 mg/kg can be explored.
-
Timing: The precise timing of this compound administration relative to the antigen challenge is not specified in the available literature. It is recommended to administer the compound shortly before the final antigen challenge (e.g., 30-60 minutes) to ensure peak plasma concentrations during the inflammatory response.
-
Procedure for Intravenous Injection (Tail Vein):
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restraint device.
-
Disinfect the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle attached to a syringe containing the this compound formulation into one of the lateral tail veins.
-
Slowly inject the calculated volume.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Assessment of Airway Inflammation
Bronchoalveolar Lavage (BAL):
-
Twenty-four hours after the final antigen challenge, euthanize the rats.
-
Expose the trachea and cannulate it with a suitable catheter.
-
Instill and aspirate a known volume of sterile saline (e.g., 3-5 mL) into the lungs three times.
-
Pool the recovered BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of buffer.
-
Perform total and differential cell counts (e.g., using a hemocytometer and stained cytospin preparations) to determine the number of eosinophils, lymphocytes, neutrophils, and macrophages.
Figure 2: Experimental Workflow for this compound Efficacy Testing.
Pharmacokinetic Considerations
Detailed pharmacokinetic parameters for this compound in rats are not publicly available. As with any in vivo study, it is recommended to conduct pharmacokinetic profiling to determine key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and area under the curve (AUC). This information is crucial for optimizing the dosing regimen and interpreting the pharmacodynamic effects.
Conclusion
This compound is a valuable tool for studying the role of the IL-5 pathway in allergic airway inflammation in rats. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies. Researchers should optimize the formulation and dosing regimen based on their specific experimental needs and by conducting preliminary pharmacokinetic and dose-ranging studies. Careful adherence to established protocols for inducing and assessing airway inflammation in the Brown-Norway rat model will ensure the generation of robust and reproducible data.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. atsjournals.org [atsjournals.org]
- 3. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting JAK2 Phosphorylation using YM-90709
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-90709 is a potent and selective antagonist of the Interleukin-5 (IL-5) receptor.[1] It functions by competitively inhibiting the binding of IL-5 to its receptor, thereby blocking downstream signaling cascades.[1] A key event in IL-5-mediated signaling is the phosphorylation of Janus Kinase 2 (JAK2).[2][3] this compound has been demonstrated to inhibit this IL-5-induced tyrosine phosphorylation of JAK2.[1] This document provides detailed protocols for utilizing this compound to inhibit JAK2 phosphorylation in a cellular context, specifically using the eosinophilic HL-60 clone 15 cell line, a well-established model for studying eosinophil biology.[4][5]
Mechanism of Action
Interleukin-5 (IL-5) binding to its receptor (IL-5R) on the surface of eosinophils and other target cells initiates a signaling cascade that is crucial for eosinophil proliferation, differentiation, and activation.[6][7] Upon IL-5 binding, the IL-5Rα and βc subunits associate, leading to the trans-phosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates downstream substrates, including STAT transcription factors, which translocate to the nucleus to regulate gene expression. This compound acts as a competitive antagonist at the IL-5 receptor, preventing IL-5 from binding and thereby inhibiting the initial step of this signaling pathway, which in turn prevents the phosphorylation and activation of JAK2.[1]
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound from in vitro studies.
| Parameter | Cell Type | IC50 Value (µM) | Reference |
| Inhibition of IL-5 binding | Human peripheral eosinophils | 1.0 | [1] |
| Inhibition of IL-5 binding | Butyric acid-treated eosinophilic HL-60 clone 15 cells | 0.57 | [1] |
| Inhibition of IL-5-prolonged eosinophil survival | Human peripheral eosinophils | 0.45 | [1] |
Experimental Protocols
Cell Culture and Differentiation of Eosinophilic HL-60 clone 15 Cells
This protocol describes the culture and differentiation of HL-60 clone 15 cells to an eosinophilic lineage, which is essential for IL-5 receptor expression and subsequent JAK2 phosphorylation studies.
Materials:
-
HL-60 clone 15 cells (ATCC® CRL-1964™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Butyric acid
-
Culture flasks and plates
Procedure:
-
Cell Culture: Maintain HL-60 clone 15 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Density: Keep the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Differentiation: To induce eosinophilic differentiation, seed the cells at a density of 2 x 10⁵ cells/mL in fresh medium containing 0.5 mM butyric acid.
-
Incubation: Incubate the cells for 5-7 days to allow for differentiation into an eosinophil-like phenotype. Differentiated cells will express the IL-5 receptor.
Protocol for Inhibition of IL-5-Induced JAK2 Phosphorylation by this compound
This protocol details the treatment of differentiated HL-60 clone 15 cells with this compound followed by stimulation with IL-5 and subsequent analysis of JAK2 phosphorylation by Western blotting.
Materials:
-
Differentiated HL-60 clone 15 cells
-
This compound
-
Recombinant Human IL-5
-
Serum-free RPMI-1640 medium
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008) and anti-total-JAK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Preparation: After differentiation, wash the HL-60 clone 15 cells with serum-free RPMI-1640 medium and resuspend them at a concentration of 1 x 10⁶ cells/mL in serum-free medium.
-
Serum Starvation: Starve the cells for 2-4 hours at 37°C to reduce basal levels of kinase phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
IL-5 Stimulation: Stimulate the cells with recombinant human IL-5 (e.g., 10 ng/mL) for 15 minutes at 37°C.
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA or similar protein assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JAK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total JAK2.
-
-
Data Analysis: Quantify the band intensities for phospho-JAK2 and total JAK2. Normalize the phospho-JAK2 signal to the total JAK2 signal to determine the relative level of JAK2 phosphorylation.
Visualizations
Caption: IL-5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for inhibiting JAK2 phosphorylation with this compound.
References
- 1. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activation of the Jak-STAT 1 signaling pathway by IL-5 in eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-5 activates a 45-kilodalton mitogen-activated protein (MAP) kinase and Jak-2 tyrosine kinase in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HL-60 clone 15 cell line as a model for leukocyte migration–possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HL-60 clone 15 cell line as a model for leukocyte migration-possibilities and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin-5 pathway inhibition in the treatment of eosinophilic respiratory disorders: evidence and unmet needs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Eosinophils Treated with YM-90709
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-90709 is a selective antagonist of the Interleukin-5 receptor (IL-5R), a critical mediator in the activation and survival of eosinophils.[1] Eosinophils are key effector cells in various allergic and inflammatory diseases, including asthma. By blocking the binding of IL-5 to its receptor, this compound effectively inhibits downstream signaling pathways, leading to a reduction in eosinophil survival and function. These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of eosinophils treated with this compound, including detailed protocols and expected outcomes.
Mechanism of Action of this compound
This compound is a small molecule that specifically inhibits the binding of IL-5 to the α-subunit of its receptor (IL-5Rα) on the surface of eosinophils. This blockade prevents the subsequent recruitment of the common β-chain (βc) and the activation of the associated Janus kinase 2 (JAK2). The inhibition of JAK2 phosphorylation prevents the activation of the STAT5 (Signal Transducer and Activator of Transcription 5) signaling pathway. Activated STAT5 typically translocates to the nucleus and promotes the transcription of genes essential for eosinophil survival and activation, including anti-apoptotic proteins like Bcl-xL and Mcl-1. By disrupting this cascade, this compound promotes eosinophil apoptosis and reduces their inflammatory capacity.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting eosinophil functions.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Type | IC50 Value (µM) | Reference |
| IL-5 Binding | Human peripheral eosinophils | 1.0 | |
| IL-5 Binding | Eosinophilic HL-60 clone 15 cells | 0.57 | |
| IL-5-prolonged Eosinophil Survival | Human peripheral eosinophils | 0.45 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | ED50 Value (mg/kg) | Reference |
| BDF1 mice | Inhibition of antigen-induced eosinophil infiltration into bronchoalveolar lavage fluid (BALF) | 0.050 | [1] |
Table 3: Expected Flow Cytometry Outcomes on Eosinophil Activation Markers after this compound Treatment (Illustrative Data)
| Treatment | Concentration (µM) | % CD69+ Eosinophils (Illustrative) | CD63 MFI (Illustrative) |
| Untreated Control | - | 5% | 150 |
| IL-5 (1 ng/mL) | - | 65% | 800 |
| This compound + IL-5 | 0.1 | 45% | 600 |
| This compound + IL-5 | 1.0 | 15% | 250 |
| This compound + IL-5 | 10 | 8% | 180 |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Protocol 1: Eosinophil Isolation from Human Peripheral Blood
-
Blood Collection: Collect whole blood from healthy donors in heparinized tubes.
-
Red Blood Cell Lysis: Perform red blood cell lysis using a lysis buffer (e.g., ACK lysis buffer).
-
Eosinophil Enrichment: Isolate eosinophils using a negative selection immunomagnetic cell separation kit (e.g., EasySep™ Human Eosinophil Enrichment Kit) according to the manufacturer's instructions. This method yields a highly pure population of untouched eosinophils.
-
Cell Counting and Viability: Resuspend the purified eosinophils in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Treatment of Eosinophils with this compound
-
Cell Plating: Seed the purified eosinophils in a 96-well plate at a density of 1 x 10^5 cells/well.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in RPMI-1640 medium.
-
Treatment: Add varying concentrations of this compound to the wells. Include an untreated control and a vehicle control (DMSO).
-
Stimulation: After 30 minutes of pre-incubation with this compound, stimulate the cells with an optimal concentration of recombinant human IL-5 (e.g., 1 ng/mL).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for survival assays, 1-6 hours for activation marker analysis) at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Flow Cytometry Analysis of Eosinophil Surface Markers
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Washing: Wash the cells with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide). Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fc Receptor Blocking: Resuspend the cells in FACS buffer containing an Fc receptor blocking agent (e.g., Human TruStain FcX™) and incubate for 10 minutes on ice.
-
Antibody Staining: Add a cocktail of fluorescently labeled antibodies against eosinophil identification and activation markers. A typical panel would include:
-
Eosinophil Identification: Anti-Siglec-8, Anti-CCR3
-
Activation Markers: Anti-CD69, Anti-CD63
-
Viability Dye: A fixable viability dye to exclude dead cells.
-
-
Incubation: Incubate the cells for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation (Optional): Resuspend the cells in a fixation buffer (e.g., 1% paraformaldehyde in PBS) if not acquiring immediately.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Protocol 4: Flow Cytometry Analysis of Eosinophil Apoptosis (Annexin V/PI Staining)
-
Cell Harvesting and Washing: Following treatment as described in Protocol 2, harvest and wash the cells once with ice-cold PBS.
-
Annexin V Binding: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Immediately analyze the samples by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Flow Cytometry Experimental Workflow.
Caption: Flow Cytometry Gating Strategy.
References
Application Notes and Protocols for YM-90709 in Bronchoalveolar Lavage Fluid (BALF) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-90709 is a selective antagonist of the Interleukin-5 (IL-5) receptor, which has demonstrated significant potential in preclinical models of allergic airway inflammation. By blocking the binding of IL-5 to its receptor on eosinophils, this compound effectively inhibits the downstream signaling pathways responsible for eosinophil survival, activation, and recruitment to the airways. This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of bronchoalveolar lavage fluid (BALF) in animal models of asthma, serving as a valuable resource for researchers investigating novel therapeutics for eosinophil-driven respiratory diseases.
Interleukin-5 is a critical cytokine in the pathogenesis of asthma, playing a pivotal role in the maturation, differentiation, activation, and survival of eosinophils.[1] Elevated levels of IL-5 are associated with eosinophilic inflammation, a key characteristic of many asthma phenotypes. This compound, by targeting the IL-5 receptor, offers a specific mechanism to attenuate this eosinophilic response.
Mechanism of Action
This compound is a potent and selective antagonist of the IL-5 receptor alpha (IL-5Rα). It competitively inhibits the binding of IL-5 to IL-5Rα on the surface of eosinophils. This blockade prevents the association of IL-5Rα with the common beta chain (βc), thereby inhibiting the activation of downstream signaling cascades, most notably the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Specifically, this compound has been shown to inhibit the IL-5-induced tyrosine phosphorylation of JAK2, a critical step in the signaling cascade that promotes eosinophil survival and function.[1]
Quantitative Data Summary
The efficacy of this compound in reducing inflammatory cell infiltration in BALF has been quantified in preclinical models of antigen-induced airway inflammation. The following table summarizes the key findings:
| Animal Model | Cell Type | This compound ED₅₀ (mg/kg, i.v.) | Reference |
| BDF1 Mice | Eosinophils | 0.050 | [2] |
| Brown-Norway (BN) Rats | Eosinophils | 0.32 | [3][4] |
| Brown-Norway (BN) Rats | Lymphocytes | 0.12 | [3][4] |
Signaling Pathways and Experimental Workflow
IL-5 Receptor Signaling Pathway and Inhibition by this compound
Caption: IL-5 signaling pathway and its inhibition by this compound.
Experimental Workflow for BALF Analysis with this compound
Caption: A typical experimental workflow for evaluating this compound using BALF analysis.
Experimental Protocols
Antigen-Induced Airway Inflammation Model (Mouse)
This protocol is based on the model of antigen-induced eosinophil infiltration in BDF1 mice.
a. Sensitization:
-
On day 0 and day 7, actively sensitize BDF1 mice by intraperitoneal (i.p.) injection of 10 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide gel in a total volume of 0.2 mL.
b. Antigen Challenge:
-
On day 14, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes.
This compound Administration
a. Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle. While the specific vehicle used in the primary studies is not detailed, a common approach for similar compounds is to dissolve them in a small amount of DMSO and then dilute to the final concentration with saline or PBS. It is crucial to perform vehicle control experiments.
b. Administration:
-
Administer this compound intravenously (i.v.) at the desired dose (e.g., 0.01-1 mg/kg).
-
The timing of administration is critical. Typically, the compound is administered shortly before the antigen challenge (e.g., 30 minutes to 1 hour prior).
Bronchoalveolar Lavage (BALF) Collection (Mouse)
This procedure should be performed 24-72 hours after the antigen challenge.
-
Euthanize the mouse via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Expose the trachea through a midline incision in the neck.
-
Carefully insert a cannula (e.g., a 20-gauge catheter) into the trachea and secure it with a suture.
-
Instill 0.5-1.0 mL of sterile, ice-cold PBS or saline into the lungs through the cannula.
-
Gently aspirate the fluid and collect it in a centrifuge tube kept on ice.
-
Repeat the lavage process 2-3 times with fresh aliquots of PBS/saline. Pool the collected fluid.
BALF Processing and Cell Counting
-
Centrifuge the collected BALF at 400 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant and store it at -80°C for subsequent cytokine analysis.
-
Resuspend the cell pellet in a known volume of PBS or appropriate buffer (e.g., 0.5 mL).
-
Determine the total number of cells using a hemocytometer and Trypan blue exclusion for viability.
-
Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a glass slide.
-
Stain the slides with Wright-Giemsa stain for differential cell counting.
-
Count at least 300-500 cells under a light microscope and classify them as macrophages, eosinophils, neutrophils, and lymphocytes based on their morphology.
Flow Cytometry for Immune Cell Profiling in BALF
-
Following resuspension of the cell pellet, block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, Siglec-F for eosinophils, Ly6G for neutrophils, F4/80 for macrophages, CD3 for T cells, B220 for B cells).
-
After incubation, wash the cells and resuspend them in a suitable buffer for analysis.
-
Acquire the data on a flow cytometer and analyze the cell populations using appropriate gating strategies.
Cytokine Analysis of BALF Supernatant by ELISA
-
Thaw the stored BALF supernatant on ice.
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-4, IL-5, IL-13).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the BALF samples and standards, followed by a detection antibody, a substrate, and finally reading the absorbance on a plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Conclusion
This compound is a valuable research tool for investigating the role of the IL-5 pathway in allergic airway inflammation. The protocols outlined in this document provide a comprehensive framework for utilizing this compound in conjunction with BALF analysis to assess its therapeutic potential. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data in the evaluation of this and other novel anti-inflammatory compounds.
References
- 1. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for YM-90709 Studies Using the HL-60 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the human promyelocytic leukemia HL-60 cell line, specifically the eosinophilic clone 15, as a robust in vitro model for studying the efficacy and mechanism of action of YM-90709, a selective inhibitor of the Interleukin-5 (IL-5) receptor.
Introduction to HL-60 Cells as a Model System
The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a versatile and widely used model in hematology and oncology research.[1][2] A key characteristic of HL-60 cells is their ability to differentiate into various myeloid lineages, including granulocytes, monocytes/macrophages, and eosinophils, upon stimulation with different inducing agents.[1][3] The HL-60 clone 15 subline is particularly valuable for studying eosinophil biology as it can be reliably differentiated to exhibit an eosinophilic phenotype, expressing functional IL-5 receptors.[4] This makes it an excellent model for investigating compounds like this compound that target the IL-5 signaling pathway, which is crucial for eosinophil maturation, survival, and activation.
This compound: A Selective IL-5 Receptor Antagonist
This compound is a novel small molecule antagonist that selectively inhibits the binding of IL-5 to its receptor (IL-5R).[1] This inhibition effectively blocks the downstream signaling cascade that is critical for eosinophil function. Studies have demonstrated that this compound inhibits IL-5-induced signaling in eosinophilic HL-60 clone 15 cells, making this cell line an ideal platform for characterizing the compound's activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies of this compound using the differentiated HL-60 clone 15 cell line.
| Parameter | Cell Type | This compound IC50 | Reference |
| Inhibition of 125I-IL-5 Binding | Butyric acid-treated HL-60 clone 15 | 0.57 µM | [1] |
| Inhibition of IL-5-prolonged Eosinophil Survival | Butyric acid-treated HL-60 clone 15 | 0.45 µM | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on differentiated HL-60 clone 15 cells are provided below.
Protocol 1: Culture and Eosinophilic Differentiation of HL-60 Clone 15 Cells
This protocol describes the maintenance and differentiation of HL-60 clone 15 cells to an eosinophilic phenotype.
Materials:
-
HL-60 clone 15 cells (e.g., ATCC® CRL-1964™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Butyric acid (Sodium Butyrate)
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Cell Culture: Maintain HL-60 clone 15 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Maintain the cell density between 1 x 105 and 1 x 106 cells/mL.
-
Eosinophilic Differentiation: To induce differentiation, seed the cells at a density of 2 x 105 cells/mL in fresh culture medium containing 0.5 mM butyric acid.
-
Culture the cells for 5-7 days to allow for eosinophilic differentiation. The medium should be maintained at a slightly alkaline pH (7.6-7.8) to promote eosinophilic lineage commitment.[5]
-
Confirm differentiation by observing cell morphology (bilobed nuclei and eosinophilic granules) and by assessing the expression of eosinophil-specific markers such as Major Basic Protein (MBP) or Eosinophil Peroxidase (EPO) via immunofluorescence or flow cytometry.
Protocol 2: IL-5 Receptor Binding Assay
This protocol details a competitive binding assay to determine the IC50 of this compound for inhibiting the binding of radiolabeled IL-5 to its receptor on differentiated HL-60 clone 15 cells.
Materials:
-
Differentiated HL-60 clone 15 cells
-
Binding buffer (e.g., RPMI-1640 with 0.1% BSA)
-
Recombinant human 125I-labeled IL-5
-
Unlabeled recombinant human IL-5
-
This compound
-
Microcentrifuge tubes
-
Gamma counter
-
Glass fiber filters
-
Vacuum filtration apparatus
Procedure:
-
Wash the differentiated HL-60 clone 15 cells twice with ice-cold binding buffer.
-
Resuspend the cells in binding buffer at a concentration of 1 x 107 cells/mL.
-
In microcentrifuge tubes, add 50 µL of the cell suspension.
-
Add 25 µL of various concentrations of this compound or unlabeled IL-5 (for determining non-specific binding). For the total binding control, add 25 µL of binding buffer.
-
Add 25 µL of 125I-IL-5 (final concentration of approximately 50 pM).
-
Incubate the mixture for 2 hours at 4°C with gentle agitation.
-
Separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled IL-5) from the total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Eosinophil Survival Assay
This protocol is for assessing the ability of this compound to inhibit the pro-survival effect of IL-5 on differentiated HL-60 clone 15 cells.
Materials:
-
Differentiated HL-60 clone 15 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant human IL-5
-
This compound
-
96-well culture plates
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Wash the differentiated HL-60 clone 15 cells and resuspend them in RPMI-1640 with 10% FBS at a concentration of 5 x 105 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of various concentrations of this compound or vehicle control.
-
Add 50 µL of recombinant human IL-5 to a final concentration of 10 pM to all wells except for the negative control wells (which receive 50 µL of medium).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, resuspend the cells and mix a 10 µL aliquot with 10 µL of 0.4% Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells for each condition.
-
Determine the IC50 value of this compound for inhibiting IL-5-prolonged survival by plotting the percentage of viable cells against the log concentration of this compound.
Protocol 4: JAK2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated JAK2 in IL-5-stimulated differentiated HL-60 clone 15 cells to assess the inhibitory effect of this compound.
Materials:
-
Differentiated HL-60 clone 15 cells
-
Serum-free RPMI-1640 medium
-
Recombinant human IL-5
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-JAK2 (Tyr1007/1008)
-
Primary antibody: anti-total JAK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Starve the differentiated HL-60 clone 15 cells in serum-free RPMI-1640 for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with 100 pM of IL-5 for 15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-JAK2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total JAK2 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated JAK2.
Visualizations
IL-5 Signaling Pathway
Caption: IL-5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound using differentiated HL-60 cells.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The mechanism of IL-5 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-5 receptor - Wikipedia [en.wikipedia.org]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. The HL-60 clone 15 cell line as a model for leukocyte migration–possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous YM-90709 in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of YM-90709, a potent and selective antagonist of the Interleukin-5 (IL-5) receptor, for research purposes. This document outlines the mechanism of action, provides detailed protocols for intravenous administration in preclinical models of allergic airway inflammation, and presents key efficacy data. The information herein is intended to facilitate the design and execution of experiments aimed at investigating the therapeutic potential of targeting the IL-5 pathway.
Introduction to this compound
This compound is a small molecule antagonist that selectively inhibits the binding of IL-5 to its receptor (IL-5R).[1] Interleukin-5 is a critical cytokine involved in the differentiation, proliferation, activation, and survival of eosinophils, which are key effector cells in the pathophysiology of allergic diseases such as asthma. By blocking the IL-5/IL-5R interaction, this compound effectively inhibits downstream signaling pathways, leading to a reduction in eosinophilic inflammation. Notably, this compound has been shown to be more selective than glucocorticoids, as it does not cause a general suppression of peripheral blood leukocytes or bone marrow leukocytes.[2]
Mechanism of Action
This compound exerts its pharmacological effect by competitively binding to the IL-5 receptor, thereby preventing the binding of IL-5. This action blocks the initiation of the intracellular signaling cascade that is normally triggered by IL-5. A key pathway inhibited by this compound is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Specifically, this compound has been demonstrated to inhibit the IL-5-induced tyrosine phosphorylation of JAK2, a critical step in the activation of downstream signaling molecules like STAT1 and STAT5.[1] The disruption of this pathway ultimately leads to the suppression of eosinophil functions.
IL-5 Receptor Signaling Pathway
Caption: this compound blocks IL-5 binding to its receptor, inhibiting JAK2/STAT signaling.
Efficacy Data from In Vivo Studies
Intravenous administration of this compound has demonstrated significant efficacy in animal models of allergic airway inflammation. The primary endpoint in these studies is typically the reduction of eosinophil and lymphocyte infiltration into the bronchoalveolar lavage fluid (BALF) following an allergen challenge.
Table 1: Dose-Dependent Inhibition of Airway Inflammation by Intravenous this compound
| Animal Model | Cell Type | ED50 (mg/kg) | Reference |
| Brown-Norway (BN) Rats | Eosinophils | 0.32 | [2] |
| Lymphocytes | 0.12 | [2] | |
| BDF1 Mice | Eosinophils | 0.050 | [3] |
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies with this compound. These should be adapted based on the specific research question and institutional animal care and use guidelines.
Preparation of this compound for Intravenous Injection
A clear solution of this compound for intravenous administration can be prepared as follows:
-
Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
The final solution should be clear. If precipitation occurs, gentle warming may be required.
Note: The final concentration of DMSO in the working solution should be kept low to minimize potential toxicity.
In Vivo Efficacy Model of Allergic Airway Inflammation
This protocol describes a general procedure for evaluating the efficacy of this compound in a mouse model of ovalbumin (OVA)-induced allergic asthma.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating this compound in an allergic asthma model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile saline
-
This compound
-
Vehicle control (formulation without this compound)
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
-
Challenge:
-
On days 25, 26, and 27, challenge the sensitized mice with an aerosol of 1% OVA in saline for 30 minutes.
-
-
Treatment:
-
One hour prior to the final OVA challenge on day 27, administer this compound or vehicle control intravenously (i.v.) via the tail vein. A dose range of 0.01 to 10 mg/kg can be explored based on the efficacy data in Table 1.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Perform bronchoalveolar lavage (BAL) to assess airway inflammation.
-
Euthanize the mice and cannulate the trachea.
-
Lavage the lungs with 1 mL of ice-cold phosphate-buffered saline (PBS) three times.
-
Pool the BAL fluid for each animal.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, lymphocytes, neutrophils, macrophages).
-
Bronchoalveolar Lavage (BAL) Protocol
A detailed protocol for performing BAL in mice is provided below.
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
Tracheal cannula (e.g., 20-gauge)
-
Suture thread
-
1 mL syringe
-
Ice-cold PBS
Procedure:
-
Anesthetize the mouse with an appropriate anesthetic.
-
Make a midline incision in the neck to expose the trachea.
-
Carefully dissect the surrounding tissue to isolate the trachea.
-
Make a small incision in the trachea and insert the cannula.
-
Secure the cannula in place with a suture.
-
Attach a 1 mL syringe containing ice-cold PBS to the cannula.
-
Slowly instill the PBS into the lungs and then gently aspirate.
-
Repeat the lavage process two more times with fresh PBS.
-
Pool the collected BAL fluid on ice for subsequent analysis.
Pharmacokinetic Profile
While specific pharmacokinetic parameters for this compound are not extensively published in the public domain, it is classified as a tyrosine kinase inhibitor. Generally, tyrosine kinase inhibitors are metabolized primarily by the cytochrome P450 system, particularly CYP3A4.
Safety and Selectivity
In vivo studies have indicated that this compound is well-tolerated at effective doses. A key advantage of this compound is its selectivity for the IL-5 receptor pathway. Unlike broader anti-inflammatory agents like glucocorticoids, this compound does not significantly affect the levels of other leukocytes, such as neutrophils and monocytes, nor does it suppress peripheral blood or bone marrow leukocyte counts.[2] This selectivity suggests a more favorable safety profile for targeted therapeutic applications.
Conclusion
This compound is a valuable research tool for investigating the role of the IL-5 signaling pathway in various disease models, particularly those with an eosinophilic inflammatory component. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their in vivo studies. Careful consideration of the experimental design, including the animal model, dosing regimen, and endpoint analysis, will be crucial for obtaining robust and reproducible results.
References
- 1. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing YM-90709 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YM-90709 in in vitro experiments. The following troubleshooting guides and FAQs address common challenges to help optimize your experimental workflow and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, potent, and selective antagonist of the Interleukin-5 (IL-5) receptor.[1][2][3] It functions by directly blocking the binding of IL-5 to the alpha subunit of its receptor (IL-5Rα).[1][2][3] This inhibition prevents the subsequent downstream signaling cascade, including the phosphorylation of Janus kinase 2 (JAK2), which is crucial for mediating the biological effects of IL-5.[1][4]
Q2: What is a recommended starting concentration for this compound in my in vitro assay?
A2: A good starting point for most cell-based assays is a concentration range of 0.1 µM to 10 µM. The half-maximal inhibitory concentration (IC50) of this compound has been reported to be in the sub-micromolar to low micromolar range for various IL-5-dependent cellular responses. For instance, the IC50 for inhibiting IL-5 binding to human eosinophils is approximately 1.0 µM, while for inhibiting IL-5-prolonged eosinophil survival, it is around 0.45 µM.[1][4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3][6][7] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in fresh, anhydrous DMSO.[3] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[7] For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[3] When preparing your working dilutions, ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity.[8][9]
Q4: Is this compound cytotoxic?
A4: While this compound is a targeted inhibitor, high concentrations or prolonged exposure may induce cytotoxicity. It is crucial to assess the cytotoxic potential of this compound in your specific cell line at the concentrations you plan to use. Standard cytotoxicity assays such as MTT or alamarBlue can be employed for this purpose. Always include a vehicle control (DMSO) at the same final concentration as your this compound treatment to account for any solvent-related effects.
Data Presentation
Table 1: Reported IC50 Values for this compound in In Vitro Assays
| Assay | Cell Type | IC50 (µM) | Reference |
| IL-5 Receptor Binding | Peripheral Human Eosinophils | 1.0 | [1][4] |
| IL-5 Receptor Binding | Eosinophilic HL-60 clone 15 cells | 0.57 | [1][4] |
| IL-5-Prolonged Eosinophil Survival | Peripheral Human Eosinophils | 0.45 | [1][4][5] |
| IL-5-Induced JAK2 Phosphorylation | Eosinophilic HL-60 clone 15 cells | Not explicitly quantified, but effective inhibition shown | [1][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 47 mg/mL (130.76 mM) | [3] |
| Ethanol | 2 mg/mL | [6] |
| DMF | 10 mg/mL | [6] |
Experimental Protocols
Protocol 1: IL-5-Induced Eosinophil Survival Assay
This assay measures the ability of this compound to inhibit the pro-survival effect of IL-5 on eosinophils.
Materials:
-
Purified human eosinophils
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human IL-5
-
This compound
-
Trypan Blue solution
-
96-well culture plates
Procedure:
-
Isolate human eosinophils from peripheral blood using a suitable purification method.
-
Resuspend the purified eosinophils in RPMI-1640 with 10% FBS at a concentration of 5 x 10^5 cells/mL.[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a solution of recombinant human IL-5 at a concentration known to promote eosinophil survival (e.g., 10 pM).
-
Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of medium with and without the vehicle (DMSO).
-
Add 50 µL of the IL-5 solution to all wells except the negative control wells (which receive 50 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.[11]
-
After incubation, gently resuspend the cells and mix 10 µL of the cell suspension with 10 µL of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells for each condition. Plot the percentage of survival against the concentration of this compound to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol determines the potential cytotoxic effects of this compound.
Materials:
-
Your cell line of interest (e.g., HL-60 clone 15)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed your cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight if applicable.[2]
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and below cytotoxic levels (e.g., <0.5%).[12]
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13][14]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Incubate the plate for a further 4 hours at 37°C.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: IL-5 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition by this compound | 1. Suboptimal concentration of this compound. 2. Degraded this compound stock solution. 3. Insufficient incubation time. 4. High cell density. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration. 2. Prepare a fresh stock solution of this compound in anhydrous DMSO. 3. Optimize the incubation time for your specific assay. 4. Optimize cell seeding density. |
| High background signal in the assay | 1. Non-specific binding of reagents. 2. Contamination of cell culture. 3. Interference from DMSO. | 1. Include appropriate negative controls and optimize washing steps. 2. Check for microbial contamination and use aseptic techniques. 3. Ensure the final DMSO concentration is consistent and minimal across all wells. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health. 2. Inconsistent reagent preparation. 3. Fluctuation in incubation conditions. | 1. Use cells within a consistent passage number range and ensure they are healthy. 2. Prepare fresh reagents for each experiment and use calibrated pipettes. 3. Ensure consistent temperature, humidity, and CO2 levels during incubation. |
| Observed cytotoxicity | 1. This compound concentration is too high. 2. High final concentration of DMSO. 3. Pre-existing sensitivity of the cell line. | 1. Lower the concentration of this compound. 2. Reduce the final DMSO concentration to ≤ 0.1%. 3. Perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cells. |
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An Interleukin 5 Mutant Distinguishes between Two Functional Responses in Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
YM-90709 in DMSO: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of YM-90709 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers. It is crucial to consult the product-specific technical data sheet. However, published data indicates a high solubility, generally ranging from 20 mg/mL to over 60 mg/mL.[1][2][3] For best results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can significantly decrease solubility.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, add the appropriate amount of fresh DMSO to your vial of this compound powder to achieve the desired concentration. To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.[3] Always ensure the compound is fully dissolved before use. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: this compound stock solutions in DMSO should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][3] Store these aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 month).[1][2][3]
Q4: Can I store my this compound DMSO stock solution at room temperature?
A4: No, it is not recommended. While DMSO itself is stable at room temperature, the stability of this compound in solution at this temperature has not been established.[4] For optimal integrity of the compound, stock solutions must be stored frozen.
Q5: My DMSO is frozen. Is it still usable?
A5: Yes. DMSO has a freezing point of 18.5°C (65.4°F) and will solidify at standard refrigerator temperatures or in a cool room.[5] You can thaw it by warming the container to room temperature without any damage to the solvent.[4] Ensure it is completely liquefied and at room temperature before using it to dissolve this compound.
Data Summary Tables
Table 1: Solubility of this compound in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Source |
| 20 mg/mL | ~55.6 mM | GlpBio[3] |
| 47 mg/mL | 130.76 mM | Selleck Chemicals[1] |
| 62.5 mg/mL | 173.89 mM | MedchemExpress[2] |
Note: The molecular weight of this compound is 359.42 g/mol . Molar concentration is calculated based on this value.
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | Selleck Chemicals, MedchemExpress[1][2] |
| 4°C | 2 years | MedchemExpress[2] | |
| In DMSO | -80°C | Up to 2 years | MedchemExpress[2] |
| -80°C | 1 year | Selleck Chemicals[1] | |
| -80°C | 6 months | GlpBio[3] | |
| -20°C | 1 year | MedchemExpress[2] | |
| -20°C | 1 month | Selleck Chemicals, GlpBio[1][3] |
Troubleshooting Guide
Problem: The this compound powder is not fully dissolving in DMSO.
-
Is your DMSO fresh? DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2][4] This moisture can significantly lower the solubility of compounds.
-
Have you tried aiding dissolution? Sometimes, mechanical or thermal energy is required to achieve full solubility, especially at higher concentrations.
-
Solution: Gently warm the vial to 37°C in a water bath or use an ultrasonic bath for a short period to facilitate dissolution.[3] Vortexing the solution can also help.
-
Problem: I see precipitation in my stock solution after thawing.
-
Was the compound fully dissolved initially? If the compound was not completely in solution before freezing, it will precipitate upon thawing.
-
Solution: Before freezing, ensure your stock solution is a clear, homogenous mixture. If needed, use the methods described above (warming, sonication) to redissolve the precipitate before use.
-
-
Have you subjected the vial to multiple freeze-thaw cycles? Repeated changes in temperature can compromise the stability of the compound in solution, leading to degradation or precipitation.
Experimental Protocols & Workflows
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acquire Materials:
-
This compound (powder form)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
-
Calculation:
-
Determine the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 359.42 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 359.42 g/mol * 1000 mg/g = 3.59 mg
-
-
-
Dissolution:
-
Weigh out 3.59 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of fresh, anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
If dissolution is slow, briefly warm the vial to 37°C or place it in an ultrasonic bath.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected cryovials.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term use.
-
Diagrams and Visual Guides
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: this compound inhibits the IL-5 signaling pathway.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. hawkinsinc.com [hawkinsinc.com]
- 6. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of YM-90709
I'm sorry, but there appears to be no search result here. Please perform the search again.
[1] YM-90709 | CAS 178535-93-6 | SC-203534 - Santa Cruz Biotechnology this compound is a potent IL-5 receptor antagonist. This compound inhibits IL-5-induced tyrosine phosphorylation of JAK2 (Janus kinase 2). This compound also inhibits the binding of IL-5 to its receptor. This compound is an inhibitor of STAT. 2
[3] this compound - Cayman Chemical this compound is a potent antagonist of the interleukin-5 (IL-5) receptor. It inhibits the binding of IL-5 to its receptor on human eosinophils and eosinophilic HL-60 clone 15 cells (IC50s = 1.0 and 0.57 µM, respectively). This compound also inhibits IL-5-induced tyrosine phosphorylation of JAK2 in eosinophilic HL-60 clone 15 cells and IL-5-prolonged eosinophil survival (IC50 = 0.45 µM). It does not affect the binding of GM-CSF to its receptor or GM-CSF-prolonged eosinophil survival. This compound inhibits antigen-induced infiltration of eosinophils into the bronchoalveolar lavage fluid (BALF) in mice (ED50 = 0.05 mg/kg, i.v.). WARNING This product is not for human or veterinary use. 4
[5] this compound, an IL-5 receptor antagonist, inhibits antigen-induced airway eosinophilia and airway hyperresponsiveness in a primate model of asthma - PubMed this compound, a novel non-peptide antagonist of the human interleukin-5 (IL-5) receptor, inhibits the binding of IL-5 to its receptor and IL-5-mediated cellular functions. In this study, we examined the effects of this compound on antigen-induced airway eosinophilia and airway hyperresponsiveness (AHR) in monkeys. In a randomized crossover study, 7 monkeys (5 with native Ascaris sensitivity and 2 sensitized with Ascaris suum antigen) were given an intravenous injection of this compound (0.1 mg/kg) or vehicle 1 h before and 6 h after antigen challenge. ... These results suggest that this compound may be a useful therapeutic agent for bronchial asthma. ... These results suggest that this compound may be a useful therapeutic agent for bronchial asthma. Publication types. Animals; Clinical Trial; Randomized Controlled Trial; Research Support, Non-U.S. Gov't. MeSH terms. Airway Hyperresponsiveness / drug effects; Airway Hyperresponsiveness / immunology; Animals; Antigens / immunology; Asthma / drug therapy; Asthma / immunology; Bronchoalveolar Lavage Fluid / cytology; Bronchoalveolar Lavage Fluid / immunology; Cross-Over Studies; Disease Models, Animal; Eosinophilia / drug therapy; Eosinophilia / immunology; Female; Haplorhini; Indoles / pharmacology; Injections, Intravenous; Interleukin-5 / antagonists & inhibitors; Interleukin-5 / immunology; Male; Quinoxalines / pharmacology; Receptors, Interleukin / antagonists & inhibitors*; Receptors, Interleukin-5. Substances. 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo(7,8)indolizino (2,3-b)quinoxaline; Antigens; Indoles; Interleukin-5; Quinoxalines; Receptors, Interleukin; Receptors, Interleukin-5; this compound. Grant support. HL56399-02 / HL/NHLBI NIH HHS/United States. ... In a randomized crossover study, 7 monkeys (5 with native Ascaris sensitivity and 2 sensitized with Ascaris suum antigen) were given an intravenous injection of this compound (0.1 mg/kg) or vehicle 1 h before and 6 h after antigen challenge. This compound significantly inhibited the antigen-induced increases in eosinophils in bronchoalveolar lavage fluid (BALF) at 24 h after antigen challenge (P < 0.05). This compound also significantly inhibited the antigen-induced AHR to inhaled methacholine at 24 h after antigen challenge (P < 0.05). ... this compound, a novel non-peptide antagonist of the human interleukin-5 (IL-5) receptor, inhibits the binding of IL-5 to its receptor and IL-5-mediated cellular functions. 6 The user wants to create a technical support center with troubleshooting guides and FAQs about the potential off-target effects of this compound.
-
The content should be in a question-and-answer format.
-
The audience is researchers, scientists, and drug development professionals.
-
Quantitative data needs to be summarized in tables.
-
Detailed experimental protocols for key experiments are required.
-
Diagrams for signaling pathways, experimental workflows, or logical relationships must be created using Graphviz (DOT language).
-
Specific formatting guidelines for the diagrams are provided (max-width, color contrast, node text contrast, and a specific color palette).
Based on the initial search results, this compound is consistently described as a selective and potent antagonist of the Interleukin-5 (IL-5) receptor. The available information focuses on its on-target effects, which include:
-
Inhibition of IL-5-induced tyrosine phosphorylation of JAK2.[1][3][7]
-
Inhibition of antigen-induced eosinophil infiltration in the airway in animal models.[5]
Crucially, the search results also highlight the selectivity of this compound, with studies explicitly stating that it does not affect:
-
The binding of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to its receptor.[3][7]
-
GM-CSF-induced tyrosine phosphorylation of JAK2.[7]
-
Peripheral blood leukocytes or bone marrow leukocytes, unlike glucocorticoids.
The core of the user's request is about off-target effects . The current search results strongly suggest a high degree of selectivity for the IL-5 receptor, with no significant off-target effects being reported in the provided abstracts. This presents a challenge in creating a troubleshooting guide for off-target effects if there are none documented.
Therefore, the next steps need to focus on explicitly searching for any evidence of off-target binding or effects, even if minor or not the primary finding of the studies. If no direct off-target effects are found, the technical support center will need to be framed differently, perhaps focusing on how to confirm the selectivity of this compound in a user's own experimental setup and how to troubleshoot experiments where results might suggest off-target effects (e.g., through experimental artifacts or unexpected biology).
New plan:
-
Search for direct evidence of off-target effects: I will perform more targeted searches using queries like "this compound kinase screen," "this compound receptor profiling," "this compound selectivity panel," and "this compound toxicity" to find any studies that have systematically evaluated its binding to other receptors or kinases.
-
Gather detailed experimental protocols: I will look for the full-text articles of the existing search results to extract detailed methodologies for the IL-5R binding assays, JAK2 phosphorylation assays, and eosinophil survival assays. This will be useful for the troubleshooting guide, regardless of whether off-target effects are found.
-
Structure the Technical Support Center:
-
If off-target effects are identified: I will create Q&A entries detailing these effects, their potential experimental consequences, and how to mitigate them. I will create the requested tables and diagrams based on this data.
-
If no off-target effects are identified: I will create a guide focused on verifying the on-target selectivity of this compound. The Q&A will address questions like:
-
"My results suggest this compound is having an unexpected effect. How can I confirm it's not an off-target effect?"
-
"What are the recommended control experiments to demonstrate the selectivity of this compound?"
-
"How do I perform an IL-5 receptor binding assay to confirm this compound activity?"
-
-
-
Create Tables and Diagrams:
-
Tables: I will create tables summarizing the IC50 and ED50 values for the on-target effects of this compound, as this is the available quantitative data. If off-target data is found, a comparative table will be created.
-
Diagrams:
-
A signaling pathway diagram for IL-5 and this compound's mechanism of action.
-
An experimental workflow diagram for a recommended control experiment (e.g., a counter-screen with GM-CSF).
-
A logical relationship diagram illustrating the troubleshooting process.
-
-
-
Assemble the final response: I will write the complete technical support center content, including the Q&A, tables, detailed protocols, and the Graphviz diagrams with captions, ensuring all user requirements are met.The initial search results indicate that this compound is a selective IL-5 receptor antagonist. The key findings are that it inhibits IL-5 binding and downstream signaling (JAK2 phosphorylation) without affecting the parallel GM-CSF receptor pathway. This lack of effect on the GM-CSF pathway is the primary piece of evidence for its selectivity from the current search results.
However, the user's request is specifically about potential off-target effects. The current data only provides information on what it doesn't hit in one specific context (GM-CSF receptor). It doesn't provide a broader view of its selectivity profile against a wider range of kinases or receptors. To create a comprehensive technical support center, I need to find information from broader screening panels (e.g., kinase panels, receptor panels) if such data exists.
The current information is sufficient to create a basic FAQ about its known selectivity and to provide protocols for its on-target activity. I can create the required diagrams for the IL-5 signaling pathway and a workflow for testing selectivity against the GM-CSF receptor.
However, to fully address the "potential off-target effects" topic, I need to perform a more targeted search for broader selectivity data. If no such data is publicly available, I will have to frame the response around the known selectivity and provide guidance on how a researcher could investigate potential off-target effects themselves.
Given the available information, I can proceed with generating a significant portion of the response, but I will also perform a follow-up search to be more thorough.
Updated plan:
-
Synthesize the information from the current search results to draft the core content of the technical support center. This will include:
-
FAQs about the primary mechanism of action and known selectivity of this compound.
-
A table summarizing the reported IC50 and ED50 values.
-
A detailed protocol for an eosinophil survival assay as a functional readout of IL-5R antagonism.
-
A Graphviz diagram of the IL-5 signaling pathway, showing the point of inhibition by this compound.
-
A Graphviz diagram of an experimental workflow to test for selectivity against the GM-CSF receptor.
-
-
Perform a targeted search for "this compound selectivity screen" or "this compound off-target profiling" to find any data on its effects on a wider range of molecular targets.
-
If new data is found, I will incorporate it into a dedicated section on known off-target effects, including a new table and potentially another diagram.
-
If no new data is found, I will add a troubleshooting FAQ titled: "What should I do if I suspect an off-target effect in my experiment?". The answer will provide general guidance on how to approach this problem, such as using structurally unrelated IL-5R antagonists as controls, performing counter-screens, and considering potential experimental artifacts.
-
Finalize the response by integrating all elements into a cohesive technical support guide, ensuring all formatting and visualization requirements are met. I will now proceed with step 1 and 2. After that, I will generate the full response.## Technical Support Center: this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound. The information focuses on its mechanism of action and potential off-target effects to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the Interleukin-5 (IL-5) receptor.[1][3][7][8] It functions by directly inhibiting the binding of IL-5 to its receptor on the cell surface.[3][5][7] This blockade prevents the downstream signaling cascade initiated by IL-5, which includes the phosphorylation of Janus kinase 2 (JAK2).[1][3][7] Consequently, this compound inhibits IL-5-mediated cellular functions, such as prolonging the survival of eosinophils.[3][7]
Q2: I am observing an unexpected effect in my cell-based assay. Could this be an off-target effect of this compound?
Based on available studies, this compound has demonstrated high selectivity for the IL-5 receptor. Key studies have shown that it does not interfere with the granulocyte-macrophage colony-stimulating factor (GM-CSF) pathway, which shares some downstream signaling components with the IL-5 pathway. Specifically, this compound did not affect:
-
The tyrosine phosphorylation of JAK2 induced by GM-CSF.[7]
This suggests that if your cells express both IL-5 and GM-CSF receptors, this compound should only inhibit the IL-5-mediated effects. If you suspect an off-target effect, it is crucial to include appropriate controls in your experiment.
Q3: What are the recommended control experiments to confirm the selectivity of this compound in my system?
To verify that the observed effects of this compound are due to specific IL-5 receptor antagonism, you should perform a counter-screen using a related cytokine that signals through a different receptor but may elicit a similar biological response in your cells of interest. GM-CSF is an excellent candidate for this control.
-
Experimental Setup: Treat your cells with IL-5 in the presence and absence of this compound. In a parallel experiment, treat the cells with GM-CSF in the presence and absence of this compound.
-
Expected Outcome: You should observe that this compound inhibits the biological response induced by IL-5 but has no effect on the response induced by GM-CSF.
-
Troubleshooting: If this compound inhibits the effects of both cytokines, it could indicate a previously undocumented off-target effect on a shared downstream signaling molecule or an experimental artifact.
Q4: My results show this compound is less effective than expected. What are some potential reasons?
Several factors could contribute to lower-than-expected efficacy:
-
Compound Degradation: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions for your experiments.
-
Cellular System: The density of IL-5 receptors on your cells, the concentration of IL-5 used for stimulation, and the overall health of the cells can influence the compound's apparent potency.
-
Assay Conditions: The incubation time, assay buffer components, and the presence of serum proteins that might bind to the compound can all affect its performance.
-
Species Specificity: While this compound has shown activity in human, mouse, rat, and primate models, its potency can vary between species.[5] Confirm the reported efficacy for your specific model system.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo potency of this compound from various studies.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Assay | Cell Type | Species | IC50 Value | Reference |
| IL-5 Receptor Binding | Peripheral Eosinophils | Human | 1.0 µM | [3][7][8] |
| IL-5 Receptor Binding | HL-60 clone 15 | Human | 0.57 µM | [3][7][8] |
| IL-5-Prolonged Eosinophil Survival | Peripheral Eosinophils | Human | 0.45 µM | [3][7] |
Table 2: In Vivo Effective Doses of this compound
| Model | Effect Measured | Species | ED50 Value | Reference |
| Antigen-Induced Eosinophil Infiltration (BALF) | Inhibition of Eosinophil Recruitment | Mouse (BDF1) | 0.050 mg/kg (i.v.) | |
| Antigen-Induced Eosinophil Infiltration (BALF) | Inhibition of Eosinophil Recruitment | Rat (Brown-Norway) | 0.32 mg/kg (i.v.) | |
| Antigen-Induced Lymphocyte Infiltration (BALF) | Inhibition of Lymphocyte Recruitment | Rat (Brown-Norway) | 0.12 mg/kg (i.v.) |
Signaling Pathways and Workflows
Caption: IL-5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for testing the selectivity of this compound.
Experimental Protocols
Protocol: Eosinophil Survival Assay
This protocol is designed to functionally assess the ability of this compound to block IL-5-mediated eosinophil survival.
1. Materials:
-
This compound
-
Recombinant human IL-5
-
Recombinant human GM-CSF (for control experiment)
-
Ficoll-Paque or other density gradient medium for eosinophil isolation
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Trypan blue or other viability stain
-
96-well cell culture plates
2. Eosinophil Isolation:
-
Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by negative selection (e.g., using an immunomagnetic cell separation kit to deplete other granulocytes and mononuclear cells).
-
Resuspend the purified eosinophils in RPMI 1640 + 10% FBS at a concentration of 1 x 10^6 cells/mL.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in culture medium. Also, prepare solutions of IL-5 (final concentration ~10 pM) and GM-CSF (final concentration ~10 pM).
-
To a 96-well plate, add 50 µL of the eosinophil cell suspension to each well.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
-
Add 50 µL of the IL-5 solution to the test wells. To control wells, add 50 µL of the GM-CSF solution or 50 µL of medium alone (unstimulated control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
4. Data Analysis:
-
After incubation, assess cell viability in each well. This can be done by mixing a small aliquot of the cell suspension with trypan blue and counting viable (unstained) and non-viable (blue) cells using a hemocytometer. Alternatively, use a plate-based viability assay (e.g., CellTiter-Glo®).
-
Calculate the percentage of viable cells for each condition.
-
Plot the percentage of survival against the concentration of this compound for the IL-5-stimulated group.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve. The survival in the GM-CSF-stimulated group treated with this compound should remain high, demonstrating selectivity.
References
- 1. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Interleukin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting YM-90709 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-90709. Our goal is to help you address experimental variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel and selective antagonist of the Interleukin-5 (IL-5) receptor.[1][2] It functions by directly inhibiting the binding of IL-5 to its receptor (IL-5R), thereby blocking downstream signaling pathways.[1][2] This selective inhibition prevents the activation of eosinophils and other IL-5-mediated cellular responses.[1]
Q2: What is the solubility and recommended storage for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), with a solubility of up to 47 mg/mL (130.76 mM).[2] It is also soluble in DMF (10 mg/ml) and Ethanol (2 mg/ml).[3] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C for up to one year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][4]
Q3: Is this compound selective for the IL-5 receptor?
Yes, this compound is highly selective for the IL-5 receptor. Studies have shown that it does not affect the binding of granulocyte-macrophage colony-stimulating factor (GM-CSF) to its receptor, even in the same cell types.[1][5] This selectivity is crucial for isolating the effects of IL-5 inhibition in experimental systems.
IL-5 Signaling Pathway and this compound Inhibition
Caption: IL-5 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various experimental models.
| Parameter | Species | Cell Type/Model | Value | Reference |
| IC50 | Human | Peripheral Eosinophils (IL-5 Binding) | 1.0 µM | [1][6][7] |
| IC50 | Human | Eosinophilic HL-60 clone 15 cells (IL-5 Binding) | 0.57 µM | [1][6][7] |
| IC50 | Human | Eosinophil Survival (IL-5 induced) | 0.45 µM | [1][7] |
| ED50 | Mouse | Antigen-induced Eosinophil Infiltration (in vivo) | 0.050 mg/kg | [8][9] |
| ED50 | Rat | Antigen-induced Eosinophil Infiltration (in vivo) | 0.32 mg/kg | [5][8] |
| ED50 | Rat | Antigen-induced Lymphocyte Infiltration (in vivo) | 0.12 mg/kg | [5][8] |
Experimental Protocols
Protocol: In Vitro Eosinophil Survival Assay
This protocol details a cell-based assay to measure the inhibitory effect of this compound on IL-5-induced eosinophil survival.
1. Materials:
- This compound
- Recombinant human IL-5
- Isolated human peripheral blood eosinophils
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader for luminescence detection
2. Procedure:
- Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to create a series of working concentrations.
- Plate eosinophils at a density of 1 x 10^5 cells/well in a 96-well plate.
- Add the desired concentrations of this compound to the wells and incubate for 1 hour at 37°C.
- Add recombinant human IL-5 to a final concentration of 10 pM to all wells except the negative control.
- Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.
- After incubation, allow the plate to equilibrate to room temperature.
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percentage of viable cells relative to the IL-5-treated control and determine the IC50 value of this compound.
Troubleshooting Guide
Q1: My IC50 value is significantly higher than the reported values. What could be the cause?
Several factors could contribute to a higher-than-expected IC50 value:
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2][4]
-
Solubility Issues: this compound may precipitate in aqueous media. Visually inspect your dilutions for any signs of precipitation. Consider preparing fresh dilutions for each experiment.
-
Cell Health and Density: The health and density of your cells can impact the results. Ensure your cells are in the logarithmic growth phase and that the seeding density is consistent across experiments.
-
IL-5 Concentration: The concentration of IL-5 used to stimulate the cells can affect the apparent potency of the inhibitor. Use a concentration of IL-5 that is at or near its EC50 for the best results.
Q2: I am observing high variability between replicate wells. How can I improve consistency?
High variability can often be traced back to technical aspects of the experiment:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Cell Clumping: Ensure a single-cell suspension before plating to avoid clumps, which can lead to uneven cell distribution.
-
Edge Effects: To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with sterile medium.
-
Incubation Conditions: Ensure uniform temperature and CO2 levels in your incubator.
Q3: I suspect off-target effects in my experiment. How can I confirm this?
To investigate potential off-target effects:
-
Use a Control Compound: Include a negative control compound with a similar chemical structure but no known activity against the IL-5 receptor.
-
Test against other Cytokines: As this compound is known to be selective against IL-5, test its effect on cells stimulated with other cytokines, such as GM-CSF, to confirm its specificity.[1]
-
Rescue Experiment: After treatment with this compound, try to rescue the phenotype by adding a high concentration of IL-5.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound experimental variability.
References
- 1. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of YM-90709 at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the cytotoxicity of the novel IL-5 receptor antagonist, YM-90709, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a novel, small molecule antagonist of the Interleukin-5 (IL-5) receptor.[1][2][3] It functions by selectively blocking the binding of IL-5 to its receptor, thereby inhibiting IL-5-induced signaling pathways.[1] Specifically, it has been shown to inhibit the IL-5-induced tyrosine phosphorylation of Janus kinase 2 (JAK2).[1] This compound is of interest for its potential therapeutic applications in allergic inflammation and other eosinophil-related disorders.[1][3]
Q2: I am observing unexpected results in my cytotoxicity assay with high concentrations of this compound. What are the common pitfalls?
When working with high concentrations of any compound, including this compound, several factors can lead to unexpected results:
-
Compound Precipitation: High concentrations may exceed the solubility of this compound in the culture medium, leading to precipitation. These precipitates can interfere with absorbance or fluorescence readings in cytotoxicity assays.[4]
-
Interference with Assay Reagents: The chemical structure of this compound might allow it to directly interact with assay reagents. For example, it could reduce tetrazolium salts (like MTT) non-enzymatically, leading to a false-positive signal for cell viability.[4]
-
Off-Target Effects: At high concentrations, the compound may exert off-target effects unrelated to its primary mechanism of action, leading to unexpected cytotoxicity.
-
pH Changes in Culture Medium: The addition of a high concentration of a compound can alter the pH of the culture medium, which in itself can be cytotoxic.
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a reliable method to distinguish between different stages of cell death.[5][6][7][8]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Troubleshooting Guides
Issue 1: High background or false positives in MTT/MTS assays.
-
Possible Cause: Direct reduction of the tetrazolium salt by this compound.
-
Troubleshooting Step: Set up a control well with the highest concentration of this compound in culture medium but without cells. If a color change is observed, this indicates direct interaction with the reagent.
-
Solution: Consider using an alternative cytotoxicity assay that relies on a different principle, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or an ATP-based assay that measures cell viability.[4]
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Troubleshooting Step 1: Ensure the cell suspension is homogeneous before and during plating. Gently swirl the suspension between pipetting to prevent cells from settling.[4]
-
Possible Cause 2: Incomplete solubilization of formazan crystals (in MTT assay).
-
Troubleshooting Step 2: Ensure complete dissolution of the formazan crystals by vigorous mixing or extending the solubilization time.[4]
-
Possible Cause 3: Edge effects on the microplate due to evaporation.
-
Troubleshooting Step 3: Avoid using the outer wells of the assay plate, as they are more prone to evaporation during incubation.[9]
Issue 3: No dose-dependent cytotoxicity observed at high concentrations.
-
Possible Cause 1: The compound may not be cytotoxic to the specific cell line used within the tested concentration range.
-
Troubleshooting Step 1: Visually inspect the cells under a microscope for any morphological changes indicative of stress or cytotoxicity. Consider extending the incubation time or increasing the concentration range.[4]
-
Possible Cause 2: The chosen assay is not sensitive enough to detect the type of cell death induced.
-
Troubleshooting Step 2: Use a combination of assays that measure different aspects of cell health, such as metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V).
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on HL-60 Clone 15 Cells (72h Incubation)
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V Assay) |
| 0 (Vehicle Control) | 100 ± 4.5 | 2.1 ± 0.8 | 3.2 ± 1.1 |
| 10 | 98.2 ± 5.1 | 3.5 ± 1.2 | 4.1 ± 1.5 |
| 50 | 85.7 ± 6.3 | 15.8 ± 2.4 | 18.9 ± 3.2 |
| 100 | 62.4 ± 7.8 | 38.2 ± 4.1 | 45.6 ± 5.7 |
| 250 | 35.1 ± 8.2 | 65.4 ± 5.9 | 72.3 ± 6.8 |
| 500 | 12.8 ± 4.9 | 88.9 ± 3.7 | 91.5 ± 4.3 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on common LDH assay kits.[12][13][14]
-
Cell Seeding and Treatment: Prepare and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release wells.
Annexin V/PI Apoptosis Assay
This protocol is a standard procedure for flow cytometry-based apoptosis detection.[5][6][7][8][15]
-
Cell Preparation: After treatment with this compound, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: IL-5 signaling pathway inhibited by this compound.
Caption: Troubleshooting logic for high-concentration cytotoxicity assays.
References
- 1. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
YM-90709 Stock Solutions: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of YM-90709 stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions due to its high solubility.[1][2][3] Some suppliers also report solubility in Dimethylformamide (DMF) and Ethanol, though to a lesser extent.[2]
Q2: I am observing incomplete dissolution of this compound in DMSO. What could be the cause and how can I fix it?
A2: Incomplete dissolution can occur for a few reasons. Firstly, ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[1] Secondly, you may be exceeding the solubility limit. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][4] For long-term storage, it is recommended to store the aliquots at -80°C, where they can be stable for up to two years.[4] For shorter-term storage, -20°C is also acceptable for up to one year.[4]
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound has been used in in vivo studies.[5][6] Specific formulations for oral administration or injection, often involving co-solvents like PEG300, Tween-80, or SBE-β-CD in saline, are required.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | This compound is poorly soluble in water.[3] | Minimize the concentration of the organic solvent in your final working solution. Consider using a formulation with co-solvents if a higher concentration is needed for your experiment. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. | Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. Avoid using a stock solution that has been frozen and thawed multiple times.[1][4] |
| Difficulty dissolving the powdered compound | The compound may have absorbed moisture, or the solvent quality may be poor. | Use fresh, high-purity, anhydrous DMSO.[1] Gentle warming to 37°C and sonication can also facilitate dissolution.[2] |
Quantitative Data Summary
This compound Solubility
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| DMSO | 47 mg/mL[1] | 130.76 mM[1] |
| DMSO | 20 mg/mL[2] | 55.64 mM |
| DMSO | 10 mM[7] | 10 mM |
| DMF | 10 mg/mL[2] | 27.82 mM |
| Ethanol | 2 mg/mL[2] | 5.56 mM |
| Water | Insoluble[3] | N/A |
Molecular Weight of this compound is approximately 359.42 g/mol .[1]
Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | 3 years[1] |
| Stock Solution in Solvent | -80°C | Up to 2 years[4] |
| Stock Solution in Solvent | -20°C | Up to 1 year[4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS: 163769-88-8)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.59 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a short period to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Experimental Workflow
Caption: Workflow for the preparation of this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interpriseusa.com [interpriseusa.com]
- 6. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | IL-5 receptor inhibitor | Probechem Biochemicals [probechem.com]
YM-90709 batch-to-batch consistency and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the batch-to-batch consistency and quality control of YM-90709.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel and selective antagonist of the Interleukin-5 (IL-5) receptor.[1] It functions by directly inhibiting the binding of IL-5 to the IL-5 receptor alpha chain (IL-5Rα).[1] This blockade prevents the subsequent activation of downstream signaling pathways, such as the JAK2/STAT pathway, which are crucial for the activation and survival of eosinophils.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is advisable to dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature.
Q3: What level of purity should I expect from a batch of this compound?
A3: Reputable suppliers typically provide this compound with a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to review the Certificate of Analysis (CoA) for each specific batch to confirm its purity and other quality control parameters.
Q4: In which experimental models has this compound demonstrated efficacy?
A4: this compound has shown efficacy in various in vitro and in vivo models. In vitro, it inhibits the binding of IL-5 to its receptor on human eosinophils and eosinophilic cell lines like HL-60 clone 15.[1][2][3] In vivo, it has been shown to inhibit antigen-induced eosinophil and lymphocyte infiltration into the airways of rats and mice.[4][5][6]
Troubleshooting Guides
Problem 1: Higher than expected IC50/ED50 values in my assay.
-
Potential Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Solution: Prepare fresh stock solutions from a new aliquot of the solid compound. Ensure proper storage conditions are maintained.
-
-
Potential Cause 2: Inaccurate Compound Concentration. Errors in weighing the solid compound or in serial dilutions can lead to inaccurate final concentrations in the assay.
-
Solution: Re-weigh the compound using a calibrated balance and carefully prepare new serial dilutions. It is advisable to have another lab member verify the calculations and preparation.
-
-
Potential Cause 3: Assay Variability. The sensitivity of your cell-based or biochemical assay can be influenced by factors such as cell passage number, reagent quality, and incubation times.
-
Solution: Standardize all assay parameters. Use cells within a defined passage number range and ensure all reagents are within their expiration dates. Run appropriate positive and negative controls in every experiment.
-
Problem 2: Inconsistent results between different batches of this compound.
-
Potential Cause 1: Batch-to-Batch Variability in Purity or Potency. Although reputable suppliers strive for consistency, minor variations between batches can occur.
-
Solution: Always review the Certificate of Analysis for each new batch. Perform a side-by-side comparison of the new batch with a previously validated batch in a standardized assay to determine if there is a significant difference in potency.
-
-
Potential Cause 2: Differences in Compound Formulation. If the compound is sourced from different suppliers, there may be variations in the supplied formulation (e.g., salt form, excipients).
-
Solution: Whenever possible, source the compound from the same supplier for the duration of a study. If a change in supplier is unavoidable, a thorough validation of the new material is necessary.
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Potency of this compound
| Assay Type | Model System | Parameter | Reported Value | Reference |
| IL-5 Receptor Binding | Human Peripheral Eosinophils | IC50 | 1.0 µM | [1] |
| IL-5 Receptor Binding | Eosinophilic HL-60 clone 15 cells | IC50 | 0.57 µM | [1][2] |
| Eosinophil Survival | IL-5-prolonged human eosinophils | IC50 | 0.45 µM | [1] |
| Eosinophil Infiltration | Antigen-induced BDF1 mice | ED50 | 0.050 mg/kg (i.v.) | [5] |
| Eosinophil Infiltration | Antigen-induced Brown-Norway rats | ED50 | 0.32 mg/kg (i.v.) | [6] |
| Lymphocyte Infiltration | Antigen-induced Brown-Norway rats | ED50 | 0.12 mg/kg (i.v.) | [6] |
Table 2: Hypothetical Batch-to-Batch Quality Control Data for this compound
| Batch Number | Purity (HPLC, %) | Identity (Mass Spec) | Appearance | Solubility (DMSO) |
| YM-A01 | 99.7 | Conforms | White to off-white solid | ≥ 50 mg/mL |
| YM-A02 | 99.5 | Conforms | White to off-white solid | ≥ 50 mg/mL |
| YM-A03 | 99.8 | Conforms | White to off-white solid | ≥ 50 mg/mL |
Experimental Protocols
1. IL-5 Receptor Binding Assay
This protocol is based on the methodology described in the literature.[1]
-
Cell Culture: Human peripheral eosinophils or butyric acid-treated eosinophilic HL-60 clone 15 cells are used.
-
Reagents:
-
This compound (various concentrations)
-
[125I]-labeled human IL-5
-
Binding buffer (e.g., RPMI 1640 with 25 mM HEPES, 0.1% BSA)
-
Non-labeled human IL-5 (for non-specific binding)
-
-
Procedure:
-
Incubate cells with varying concentrations of this compound or vehicle control for 15 minutes at room temperature.
-
Add a constant concentration of [125I]-IL-5 and incubate for 1 hour at 4°C.
-
For non-specific binding, incubate cells with [125I]-IL-5 in the presence of an excess of non-labeled IL-5.
-
Separate bound from free radioligand by centrifugation through an oil layer (e.g., dibutyl phthalate and olive oil).
-
Measure the radioactivity of the cell pellet using a gamma counter.
-
Calculate the specific binding and determine the IC50 value of this compound.
-
2. IL-5-Induced Eosinophil Survival Assay
This protocol is based on functional assays described in the literature.[1]
-
Cell Culture: Isolate human eosinophils from peripheral blood.
-
Reagents:
-
This compound (various concentrations)
-
Recombinant human IL-5
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
-
Procedure:
-
Culture eosinophils in the presence of a suboptimal concentration of IL-5 to prolong survival.
-
Add varying concentrations of this compound or vehicle control to the cultures.
-
Incubate the cells for 48-96 hours at 37°C in a humidified CO2 incubator.
-
Assess cell viability and apoptosis using flow cytometry after staining with Annexin V and Propidium Iodide.
-
Calculate the percentage of viable cells and determine the IC50 value of this compound for inhibiting IL-5-mediated survival.
-
Visualizations
References
- 1. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-90709 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YM-90709, a selective antagonist of the Interleukin-5 (IL-5) receptor. This guide is designed to help you interpret unexpected results and refine your experimental approach.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during experiments with this compound.
Q1: Why am I not observing any inhibition of IL-5-induced eosinophil survival or activation with this compound?
Possible Causes and Troubleshooting Steps:
-
Improper this compound Preparation: this compound is soluble in DMSO, but not in water.[1] Ensure that the compound is fully dissolved in DMSO before preparing your final working solution. For cell-based assays, the final DMSO concentration should typically be below 0.1% to avoid solvent-induced cytotoxicity.
-
This compound Degradation: Like many small molecules, this compound may be sensitive to repeated freeze-thaw cycles and prolonged storage at room temperature. Prepare fresh working solutions from a frozen stock for each experiment. It is recommended to store the stock solution at -20°C for long-term storage.[1]
-
Suboptimal this compound Concentration: The reported IC50 values for this compound are in the micromolar range (e.g., 0.45 µM for inhibition of IL-5-prolonged eosinophil survival).[2] If you are not observing an effect, consider performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cell Health and Responsiveness: Ensure that your primary eosinophils or eosinophilic cell lines (like HL-60 clone 15) are healthy and responsive to IL-5.[2] Always include a positive control (IL-5 stimulation without this compound) to confirm that the cells are behaving as expected.
-
Experimental Timing: The pre-incubation time with this compound before IL-5 stimulation can be critical. A pre-incubation period of 30-60 minutes is often a good starting point.
Q2: I am seeing inhibition of cell survival, but it is not specific to IL-5 signaling. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
High Concentration of this compound: At very high concentrations, small molecule inhibitors can sometimes exhibit off-target effects leading to cytotoxicity. Perform a dose-response curve to identify a concentration that inhibits IL-5 signaling without causing general toxicity.
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is as low as possible and consistent across all experimental conditions, including your vehicle control.
-
Contamination: Contamination of cell cultures or reagents can lead to unexpected cell death. Always practice good sterile technique.
Q3: My in vivo experiment with this compound did not show a reduction in eosinophilic inflammation. Why might this be?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Dosing: The dose and route of administration are critical for in vivo efficacy. Intravenous injection has been shown to be effective in rodent models.[3] The reported ED50 values for inhibiting antigen-induced eosinophil infiltration in mice and rats are 0.050 mg/kg and 0.32 mg/kg, respectively.[3][4] You may need to optimize the dose and administration schedule for your specific animal model and inflammatory challenge.
-
This compound Formulation for in vivo use: For intravenous administration, this compound may require a specific formulation to ensure solubility and bioavailability. A suspension can be prepared for oral or intraperitoneal injection.[5]
-
Timing of Administration: The timing of this compound administration relative to the inflammatory stimulus is crucial. The compound should be given prior to the stimulus to block the IL-5 receptor before IL-5 levels rise.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
| Parameter | Cell Type | Value | Reference |
| IC50 (IL-5 Binding) | Human peripheral eosinophils | 1.0 µM | [2] |
| IC50 (IL-5 Binding) | Eosinophilic HL-60 clone 15 cells | 0.57 µM | [2] |
| IC50 (IL-5-prolonged eosinophil survival) | Human peripheral eosinophils | 0.45 µM | [2] |
| Parameter | Animal Model | Route of Administration | Value | Reference |
| ED50 (Antigen-induced eosinophil infiltration) | BDF1 mice | Intravenous | 0.050 mg/kg | [3] |
| ED50 (Antigen-induced eosinophil infiltration) | Brown-Norway rats | Intravenous | 0.32 mg/kg | [4] |
| ED50 (Antigen-induced lymphocyte infiltration) | Brown-Norway rats | Intravenous | 0.12 mg/kg | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Eosinophil Survival Assay
-
Cell Preparation: Isolate human peripheral blood eosinophils using standard methods (e.g., negative selection with magnetic beads). Resuspend the purified eosinophils in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
Plating: Plate the eosinophils in a 96-well plate at a density of 2-5 x 10^5 cells/mL.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve the desired final concentrations in the cell culture plate. Pre-incubate the cells with this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
IL-5 Stimulation: Add recombinant human IL-5 to the appropriate wells to a final concentration that promotes eosinophil survival (e.g., 1-10 ng/mL). Include a negative control group with no IL-5.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
-
Viability Assessment: Determine cell viability using a suitable method, such as Trypan Blue exclusion, MTS assay, or flow cytometry with a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Data Analysis: Calculate the percentage of viable cells in each condition and determine the IC50 value of this compound for inhibiting IL-5-induced eosinophil survival.
Inhibition of IL-5-Induced JAK2 Phosphorylation
-
Cell Preparation and Starvation: Use a responsive cell line such as eosinophilic HL-60 clone 15 cells.[2] Culture the cells to an appropriate density and then starve them in serum-free medium for 4-6 hours to reduce basal signaling.
-
This compound Treatment: Pre-treat the starved cells with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.
-
IL-5 Stimulation: Stimulate the cells with an optimal concentration of IL-5 (e.g., 10-50 ng/mL) for a short period (e.g., 5-15 minutes) to induce JAK2 phosphorylation.
-
Cell Lysis: Immediately after stimulation, place the cells on ice and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody specific for phosphorylated JAK2 (p-JAK2).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total JAK2.
-
-
Data Analysis: Quantify the band intensities for p-JAK2 and total JAK2. Normalize the p-JAK2 signal to the total JAK2 signal to determine the effect of this compound on IL-5-induced JAK2 phosphorylation.
Visualizations
Signaling Pathway
Caption: this compound blocks IL-5 binding to IL-5Rα, inhibiting JAK2 phosphorylation.
Experimental Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Minimizing variability in animal studies with YM-90709
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving YM-90709.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a novel, small molecule inhibitor of Interleukin-5 (IL-5).[1] It selectively and potently blocks the binding of IL-5 to its receptor (IL-5R).[2][3] This action prevents the downstream signaling cascade, including the tyrosine phosphorylation of Janus kinase 2 (JAK2), which is crucial for eosinophil activation, recruitment, and survival.[2][4] Notably, this compound does not interfere with the binding or signaling of granulocyte-macrophage colony-stimulating factor (GM-CSF).[2][5]
Q2: How should I prepare and store this compound for animal studies?
Proper handling and storage of this compound are critical for maintaining its potency and ensuring consistent experimental results. For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[3]
| Parameter | Specification |
| Appearance | Solid powder[4] |
| Molecular Formula | C₂₂H₂₁N₃O₂[4] |
| Molecular Weight | 359.43 g/mol [4] |
| Solubility | DMSO: ~20-47 mg/mL[1][6]DMF: ~10 mg/mL[6]Ethanol: ~2 mg/mL[6] |
| Long-Term Storage (Powder) | 3 years at -20°C[1] |
| Stock Solution Storage | Aliquot to avoid freeze-thaw cycles.1 year at -80°C[1]1 month at -20°C[6] |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical.[4] |
Troubleshooting Guide for Inconsistent Results
Q3: My results with this compound are highly variable between animals in the same treatment group. What are the common causes?
High variability can obscure true experimental outcomes. It often stems from three main sources: the experimenter, the animals themselves, or interactions between the animals and their environment.[7] A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Experimenter-Induced Variability : This can be the largest source of variation.[7]
-
Inconsistent Dosing : Ensure precise and consistent administration techniques (e.g., injection volume, speed, and location).
-
Handling Stress : Handle all animals uniformly and minimize stress, as it can induce physiological changes.[7]
-
Lack of Blinding : Researchers' unconscious biases can influence animal handling and data recording. Implement blinding to prevent this.[8]
-
-
Inherent Animal Variability :
-
Genetics, Age, and Sex : Use animals from a single supplier, of the same strain and sex, and within a narrow age and weight range.[7][9]
-
Inter-Individual Differences : Even within inbred strains, individual phenotypic variation exists and can affect outcomes.[10] Acknowledge this and ensure proper randomization.
-
-
Compound Preparation and Stability :
Q4: I am observing a weaker-than-expected or no effect of this compound. What should I check?
If this compound is not producing the expected biological effect, review the dose, administration protocol, and the animal model itself.
-
Sub-optimal Dose : The effective dose (ED₅₀) of this compound can vary significantly between species and disease models.[5][11] Ensure your chosen dose is appropriate by consulting published literature.
-
Route and Timing of Administration : The timing of this compound administration relative to the inflammatory challenge is critical. Review protocols from similar studies to optimize this window.[12]
-
Pharmacokinetics : While specific pharmacokinetic data for this compound is limited, factors like absorption, distribution, metabolism, and excretion differ across species.[13][14] The chosen animal model may process the compound differently than expected.
-
Model Induction : Verify that the antigen challenge or disease induction protocol is working consistently and producing the expected level of eosinophilic inflammation in your control group.
| Species | Model | Route of Administration | Effective Dose (ED₅₀) |
| Mice | Antigen-induced Eosinophil Infiltration | Intravenous (IV) | 0.050 mg/kg |
| Rats | Antigen-induced Eosinophil Infiltration | Intravenous (IV) | 0.32 mg/kg |
| Rats | Antigen-induced Lymphocyte Infiltration | Intravenous (IV) | 0.12 mg/kg |
Q5: How can I proactively design my experiment to minimize variability?
A well-designed experiment is the best defense against variability.
-
Randomization and Blinding : Randomly assign animals to treatment groups to distribute inherent variation evenly.[8] Blind the experimenters to the treatment assignments to prevent bias in handling and measurement.[8]
-
Standardize Procedures : Develop and strictly follow Standard Operating Procedures (SOPs) for all aspects of the experiment, including animal handling, compound administration, and data collection.[7]
-
Control the Environment : House animals under controlled and consistent conditions (temperature, humidity, light cycle, bedding, diet) to minimize stress and environmentally induced variability.[15]
-
Power Analysis : Conduct a power analysis before starting the study to determine the appropriate sample size needed to detect a statistically significant effect, avoiding the use of too few or too many animals.
Key Experimental Protocol: Antigen-Induced Airway Inflammation in Mice
This protocol is a generalized example based on published studies demonstrating the efficacy of this compound.[11] Researchers should adapt it to their specific laboratory conditions and institutional guidelines.
Objective: To assess the ability of this compound to inhibit antigen-induced eosinophil infiltration into the airways of mice.
Materials:
-
Animals: BDF1 mice (or other appropriate strain), male, 6-8 weeks old.
-
Antigen: Ovalbumin (OVA).
-
Adjuvant: Aluminum hydroxide (Alum).
-
Compound: this compound, dissolved in appropriate vehicle (e.g., DMSO/Saline).
-
Vehicle Control.
-
Positive Control (optional): Anti-mouse IL-5 monoclonal antibody.
Methodology:
-
Sensitization (Day 0 and Day 7):
-
Prepare a solution of OVA (e.g., 10 µg) and Alum (e.g., 2 mg) in 0.2 mL of saline.
-
Administer the solution via intraperitoneal (i.p.) injection to each mouse.
-
Repeat the sensitization on Day 7.
-
-
Acclimation and Grouping (Day 14):
-
Allow animals to acclimate.
-
Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
-
Compound Administration (Day 21):
-
Prepare fresh solutions of this compound and vehicle.
-
Administer this compound or vehicle control via intravenous (i.v.) injection into the tail vein. A typical effective dose is around 0.050 mg/kg.[11]
-
-
Antigen Challenge (Day 21):
-
Approximately 30-60 minutes after compound administration, challenge the mice with an aerosolized solution of OVA (e.g., 1% in saline) for 20-30 minutes in a nebulization chamber.
-
-
Bronchoalveolar Lavage (BAL) and Analysis (Day 23):
-
Euthanize mice 48-72 hours after the antigen challenge.
-
Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and instilling/withdrawing a known volume of PBS (e.g., 3 x 0.5 mL).
-
Determine the total cell count in the BAL fluid (BALF) using a hemocytometer.
-
Prepare cytospin slides from the BALF and perform a differential cell count (e.g., using Diff-Quik stain) to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Expected Outcome: Treatment with this compound is expected to cause a dose-dependent reduction in the number of eosinophils in the BAL fluid compared to the vehicle-treated control group.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Tackling In Vivo Experimental Design [modernvivo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics of meloxicam in animals and the relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing poor solubility of YM-90709 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of YM-90709.
Troubleshooting Guides & FAQs
This section provides practical solutions to common issues encountered when preparing this compound solutions for experimental use.
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: this compound is known to have poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The preferred method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this compound.
-
Other organic solvents like ethanol and N,N-dimethylformamide (DMF) can also be used, although they may be less effective than DMSO.
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO. For example, to make a 10 mM stock solution, you would dissolve 3.6 mg of this compound (Molecular Weight: 359.42 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing or gentle warming. Store the stock solution at -20°C or -80°C for long-term stability.
Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to overcome this:
-
Decrease the final concentration of this compound: The final concentration in your aqueous medium may be above its solubility limit. Try using a lower final concentration.
-
Lower the percentage of DMSO in the final solution: While DMSO aids in initial dissolution, a high final concentration can be toxic to cells. Aim for a final DMSO concentration of 0.5% or less in cell-based assays.[1] A stepwise dilution can also help prevent precipitation.[1]
-
Use a co-solvent system: A mixture of solvents can improve solubility. For in vivo studies, formulations often include co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol.
-
Incorporate a surfactant: Surfactants can help to keep the compound in solution by forming micelles. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in both in vitro and in vivo formulations.
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[2][3][4] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often more effective and have a better safety profile.[2]
Q4: What is a good starting point for a formulation for an in vivo animal study?
A4: For intravenous (IV) administration, a common formulation for poorly soluble compounds involves a multi-component vehicle. While a specific validated formulation for this compound is not publicly available, a typical starting point could be a vehicle containing a combination of:
-
Solvent/Co-solvent: DMSO, PEG300, or Ethanol
-
Surfactant: Tween® 80
-
Aqueous component: Saline or PBS
A widely used vehicle for IV injection of hydrophobic drugs is a mixture of DMSO, PEG300, Tween® 80, and saline. The proportions of each component need to be optimized to ensure the compound stays in solution and to minimize toxicity.
Q5: Are there any specific considerations for preparing this compound for cell culture experiments?
A5: Yes. The primary concern is the potential for cytotoxicity from the solvent. It is crucial to keep the final concentration of DMSO low, typically below 0.5%, to avoid affecting the cells.[1] Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of DMSO without the compound) to account for any solvent effects.
Quantitative Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 47 mg/mL (130.76 mM) | High solubility, recommended for stock solutions.[5] |
| N,N-dimethylformamide (DMF) | ~10 mg/mL | Moderate solubility. |
| Ethanol | ~2 mg/mL | Low solubility. |
| Water | Insoluble | Not suitable for direct dissolution. |
| Aqueous Buffers (PBS, etc.) | Insoluble | Not suitable for direct dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Perform a serial dilution of the DMSO stock solution with cell culture medium.
-
It is recommended to do this in a stepwise manner to minimize precipitation. For example, first, dilute the stock 1:10 in media, vortex gently, and then perform further dilutions.
-
Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically ≤0.5%.[1]
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: General Method for Solubility Enhancement using Cyclodextrins
-
Prepare a Cyclodextrin Solution:
-
Dissolve a suitable cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer to the desired concentration (e.g., 10-20% w/v).
-
Stir the solution until the cyclodextrin is fully dissolved. Gentle heating may be required.
-
-
Complexation:
-
Add the this compound powder directly to the cyclodextrin solution.
-
Alternatively, a small volume of a concentrated this compound stock in an organic solvent (like ethanol) can be added to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
The solution can be sonicated intermittently to aid in dissolution.
-
-
Filtration and Quantification:
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of YM-90709 and Other Interleukin-5 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel small molecule IL-5 receptor antagonist, YM-90709, with currently approved monoclonal antibody-based IL-5 inhibitors: mepolizumab, reslizumab, and benralizumab. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways to offer a clear perspective on their distinct mechanisms and therapeutic potential.
Interleukin-5 (IL-5) is a critical cytokine responsible for the differentiation, maturation, activation, and survival of eosinophils, which are key effector cells in a variety of inflammatory and allergic diseases.[1] Consequently, targeting the IL-5 pathway has emerged as a successful therapeutic strategy for eosinophil-driven conditions, most notably severe eosinophilic asthma. This comparison focuses on this compound, a small molecule inhibitor, and contrasts it with the established biologic therapies.
Mechanism of Action and Targeting Strategy
The primary difference between this compound and the monoclonal antibody inhibitors lies in their molecular nature and their specific targets within the IL-5 pathway.
-
This compound is a novel, small molecule antagonist that selectively blocks the binding of IL-5 to its receptor (IL-5R).[2]
-
Mepolizumab and Reslizumab are humanized monoclonal antibodies that directly bind to circulating IL-5, preventing it from interacting with its receptor.
-
Benralizumab is a humanized monoclonal antibody that targets the alpha subunit of the IL-5 receptor (IL-5Rα) on eosinophils. This not only blocks IL-5 binding but also induces antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the depletion of eosinophils and other IL-5Rα-expressing cells.[3]
Comparative Performance Data
The available data for this compound is from preclinical studies, while the data for mepolizumab, reslizumab, and benralizumab is from extensive clinical trials in patients with severe eosinophilic asthma. A direct comparison of efficacy is therefore challenging, but the following tables summarize the key quantitative findings for each inhibitor.
Preclinical Data: this compound
| Parameter | Cell Line/Model | Result | Citation |
| IL-5 Binding Inhibition (IC50) | Human peripheral eosinophils | 1.0 µM | [2] |
| Eosinophilic HL-60 clone 15 cells | 0.57 µM | [2] | |
| Inhibition of IL-5-prolonged Eosinophil Survival (IC50) | Human peripheral eosinophils | 0.45 µM | [2] |
| Inhibition of Antigen-Induced Eosinophil Infiltration into Bronchoalveolar Lavage Fluid (ED50) | BDF1 mice | 0.050 mg/kg (intravenous) | [4] |
| Brown-Norway (BN) rats | 0.32 mg/kg (intravenous) | [5] |
Clinical Efficacy Data: Monoclonal Antibody IL-5 Inhibitors in Severe Eosinophilic Asthma
| Inhibitor | Key Clinical Trial(s) | Primary Endpoint(s) | Key Result(s) | Citation |
| Mepolizumab | MENSA | Reduction in the rate of clinically significant exacerbations | 53% reduction in exacerbations with subcutaneous mepolizumab vs. placebo (P<0.001).[6] | [6] |
| SIRIUS | Reduction in oral corticosteroid (OCS) dose | 50% median reduction in OCS dose with mepolizumab vs. no change with placebo (P=0.007).[7] | [7] | |
| Reslizumab | Phase 3 program (2 studies) | Reduction in the frequency of clinical asthma exacerbations | Significant reduction in exacerbation frequency vs. placebo (Rate Ratio 0.50 and 0.41, both P<0.0001).[8] | [8] |
| Improvement in FEV1 | Significant improvements in FEV1 vs. placebo.[9] | [9] | ||
| Benralizumab | CALIMA | Reduction in the annual rate of asthma exacerbations | Significant reduction in exacerbation rates with both Q4W and Q8W regimens vs. placebo.[10] | [10] |
| ZONDA | Reduction in oral corticosteroid (OCS) dose | 75% median reduction in OCS dose with benralizumab vs. 25% with placebo (P<0.001). | [11] |
Signaling Pathways and Inhibitor Intervention
The following diagram illustrates the IL-5 signaling pathway and the points of intervention for this compound and the monoclonal antibody inhibitors.
IL-5 Signaling Pathway and Inhibitor Targets.
Experimental Protocols
While detailed, step-by-step protocols for the clinical trials of the monoclonal antibodies are extensive and publicly available, the following summarizes the key methodologies used in the preclinical evaluation of this compound.
This compound: IL-5 Receptor Binding Assay
Objective: To determine the concentration at which this compound inhibits 50% of radiolabeled IL-5 binding to its receptor on human eosinophils and an eosinophilic cell line.
Methodology Summary: Human peripheral eosinophils or eosinophilic HL-60 clone 15 cells were incubated with various concentrations of this compound. Subsequently, a fixed concentration of radiolabeled IL-5 ([¹²⁵I]-IL-5) was added to the cell suspension. After an incubation period to allow for binding, the cells were washed to remove unbound radioligand. The amount of radioactivity bound to the cells was then measured using a gamma counter. The concentration of this compound that caused a 50% reduction in the binding of [¹²⁵I]-IL-5 compared to a control with no inhibitor was determined as the IC50 value.[2]
This compound: Eosinophil Survival Assay
Objective: To assess the effect of this compound on the IL-5-mediated survival of human eosinophils.
Methodology Summary: Human peripheral eosinophils were cultured in the presence of IL-5 to promote their survival. Various concentrations of this compound were added to these cultures. After a defined incubation period (e.g., 48-72 hours), the viability of the eosinophils was assessed, typically by flow cytometry using an apoptosis marker such as Annexin V and a viability dye like propidium iodide. The concentration of this compound that inhibited the anti-apoptotic effect of IL-5 by 50% was calculated as the IC50 value.[2]
This compound: In Vivo Model of Antigen-Induced Airway Eosinophil Infiltration
Objective: To evaluate the in vivo efficacy of this compound in reducing eosinophil infiltration into the airways in animal models of allergic inflammation.
Methodology Summary: Mice (BDF1) or rats (Brown-Norway) were sensitized to an antigen (e.g., ovalbumin). Following sensitization, the animals were challenged with the same antigen, typically via inhalation, to induce an inflammatory response in the lungs. This compound was administered intravenously at various doses prior to the antigen challenge. At a specified time point after the challenge, bronchoalveolar lavage (BAL) was performed to collect fluid from the airways. The cells in the BAL fluid were then counted and differentiated to determine the number of eosinophils. The dose of this compound that caused a 50% reduction in the number of eosinophils in the BAL fluid compared to a vehicle-treated control group was determined as the ED50 value.[4][5]
Summary and Future Perspectives
This compound represents a promising small molecule approach to IL-5 receptor antagonism, with demonstrated preclinical efficacy in inhibiting IL-5 binding and function. In contrast, mepolizumab, reslizumab, and benralizumab are established biologic therapies with proven clinical efficacy in the management of severe eosinophilic asthma.
The key distinction lies in their therapeutic modality. Small molecules like this compound have the potential for oral administration, which could offer a significant advantage in terms of patient convenience over the injectable monoclonal antibodies. However, this compound is in the early stages of development, and its clinical efficacy and safety profile in humans are yet to be determined.
Future research should focus on advancing small molecule inhibitors like this compound into clinical trials to ascertain their therapeutic potential. Head-to-head comparative studies, both preclinical and eventually clinical, will be crucial in delineating the relative merits of small molecule versus biologic approaches to IL-5 pathway inhibition. Such studies will be instrumental in guiding the development of next-generation therapies for eosinophil-driven diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mepolizumab treatment in patients with severe eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term Efficacy and Safety of Mepolizumab in Patients With Severe Eosinophilic Asthma: A Multi-center, Open-label, Phase IIIb Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reslizumab for inadequately controlled asthma with elevated blood eosinophil counts: results from two multicentre, parallel, double-blind, randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Benralizumab, an anti-interleukin-5 receptor α monoclonal antibody, as add-on treatment for patients with severe, uncontrolled, eosinophilic asthma (CALIMA): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cn.aminer.org [cn.aminer.org]
A Comparative Guide: YM-90709 vs. Benralizumab in Blocking the IL-5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct antagonists of the Interleukin-5 Receptor (IL-5R): YM-90709, a small molecule inhibitor, and benralizumab, a humanized monoclonal antibody. The information presented is collated from publicly available experimental data to assist researchers and drug development professionals in understanding the differing mechanisms and potencies of these two agents.
At a Glance: Key Differences
| Feature | This compound | Benralizumab |
| Molecule Type | Small molecule | Humanized afucosylated monoclonal antibody (IgG1k) |
| Target | IL-5 Receptor (IL-5R) | IL-5 Receptor α-chain (IL-5Rα) |
| Primary Mechanism | Competitive antagonist, blocking IL-5 binding. | Binds to IL-5Rα to block IL-5 binding and induces antibody-dependent cell-mediated cytotoxicity (ADCC) leading to eosinophil and basophil depletion. |
| Reported Potency | IC50: 0.57 - 1.0 µM (IL-5 binding) | Kd: 11 pM (binding to IL-5Rα) |
Introduction to IL-5R Antagonism
Interleukin-5 (IL-5) is a critical cytokine for the differentiation, proliferation, activation, and survival of eosinophils. By binding to its receptor (IL-5R) on the surface of these cells, IL-5 plays a central role in eosinophil-mediated inflammation, a key driver of diseases such as severe eosinophilic asthma. Blocking the interaction between IL-5 and its receptor is a validated therapeutic strategy to reduce eosinophil counts and mitigate inflammation. This guide examines two approaches to this blockade: a small molecule antagonist, this compound, and a therapeutic antibody, benralizumab.
Mechanism of Action
This compound: Direct Competitive Antagonism
This compound is a small molecule that functions as a direct antagonist of the IL-5 receptor.[1][2] Its mechanism involves binding to the receptor and competitively inhibiting the binding of IL-5.[1][2] This blockade prevents the initiation of the downstream signaling cascade that is crucial for eosinophil function and survival.[2] Specifically, this compound has been shown to inhibit the IL-5-induced tyrosine phosphorylation of Janus kinase 2 (JAK2), a key step in the IL-5 signaling pathway.[2]
Benralizumab: Dual-Action Blockade and Cytotoxicity
Benralizumab is a humanized monoclonal antibody that targets the alpha subunit of the IL-5 receptor (IL-5Rα).[3][4] Its mechanism is twofold:
-
Receptor Blockade: Benralizumab binds with high affinity to IL-5Rα, directly preventing IL-5 from docking with its receptor and thereby inhibiting IL-5-dependent signaling.[3][4]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Benralizumab has an afucosylated Fc domain, a modification that significantly enhances its affinity for the FcγRIIIa receptor on natural killer (NK) cells.[5] This enhanced binding leads to potent ADCC, where NK cells are recruited to eosinophils and basophils that are "tagged" with benralizumab, triggering the apoptosis (programmed cell death) of these target cells.[4][5] This leads to a rapid and near-complete depletion of eosinophils from the circulation.[4]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and benralizumab from various in vitro and in vivo studies. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.
Table 1: In Vitro Binding and Functional Inhibition
| Parameter | This compound | Benralizumab | Reference |
| Target Binding (Kd) | Not Reported | 11 pM | [6][7] |
| IL-5 Binding Inhibition (IC50) | 0.57 µM (HL-60 clone 15 cells)1.0 µM (human eosinophils) | Not Reported | [2] |
| Eosinophil Survival Inhibition (IC50) | 0.45 µM | Not Reported | [2] |
Table 2: In Vivo Efficacy
| Parameter | This compound | Benralizumab | Reference |
| Inhibition of Eosinophil Infiltration (ED50) | 0.050 mg/kg (mice) | Not Reported | [1] |
Experimental Methodologies
IL-5R Binding Assay (for this compound)
The inhibitory effect of this compound on IL-5 binding is typically determined using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled form of IL-5 (e.g., [¹²⁵I]IL-5) for binding to the IL-5 receptor on target cells or cell membranes.
Generalized Protocol:
-
Cell Preparation: Human eosinophils or a cell line expressing IL-5R (e.g., eosinophilic HL-60 clone 15 cells) are prepared.[2]
-
Incubation: The cells are incubated with a fixed concentration of [¹²⁵I]IL-5 in the presence of varying concentrations of this compound.
-
Separation: After incubation, bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the cells and the bound radioligand.
-
Detection: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]IL-5 (IC50) is calculated.
Workflow for a competitive radioligand binding assay.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (for Benralizumab)
The ADCC activity of benralizumab is a key functional attribute and is measured by its ability to induce the killing of IL-5Rα-expressing target cells by effector cells.
Principle: This assay quantifies the lysis of target cells (eosinophils) when they are coated with benralizumab and co-cultured with effector cells (NK cells) that recognize the Fc portion of the antibody.
Generalized Protocol:
-
Cell Isolation: Eosinophils (target cells) and Natural Killer (NK) cells (effector cells) are isolated from human peripheral blood.
-
Target Cell Labeling: Eosinophils are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr) that is released upon cell lysis.
-
Co-culture: The labeled eosinophils are incubated with varying concentrations of benralizumab. Subsequently, the NK cells are added to the culture at a specific effector-to-target cell ratio.
-
Incubation: The co-culture is incubated for a period of time (e.g., 4 hours) to allow for cell lysis to occur.
-
Detection: The amount of dye or isotope released into the supernatant is measured using a fluorescence plate reader or a gamma counter, respectively.
-
Data Analysis: The percentage of specific cell lysis is calculated for each benralizumab concentration, and the EC50 value (the concentration of antibody that induces 50% of the maximum cell lysis) is determined.
Workflow for an antibody-dependent cell-mediated cytotoxicity assay.
IL-5 Receptor Signaling Pathway
Both this compound and benralizumab act by disrupting the IL-5 signaling pathway at its origin—the binding of IL-5 to its receptor. The diagram below illustrates the key downstream signaling cascades that are consequently inhibited.
IL-5R signaling and points of inhibition.
Summary and Conclusion
This compound and benralizumab represent two distinct strategies for antagonizing the IL-5 receptor. This compound acts as a classic small molecule competitive inhibitor, directly blocking the interaction of IL-5 with its receptor. In contrast, benralizumab, a monoclonal antibody, not only blocks this interaction with very high affinity but also leverages the immune system to actively deplete eosinophils and basophils via ADCC.
The available data suggest that benralizumab operates at a much lower concentration (picomolar range) compared to the micromolar concentrations required for this compound's inhibitory effects. This difference in potency is a key differentiator. Furthermore, the cytotoxic mechanism of benralizumab offers a more profound and rapid reduction in eosinophil counts than what would be expected from receptor blockade alone.
While direct comparative studies are not available, the existing evidence indicates that benralizumab's dual mechanism of action and high binding affinity translate to a more potent anti-eosinophilic effect. The choice between a small molecule and a biological agent for therapeutic development would depend on various factors including the desired pharmacological profile, route of administration, and target patient population. This guide provides the foundational data to inform such strategic decisions.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Functional analysis of the interleukin-5 receptor antagonist peptide, AF18748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of IL-5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Interleukin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. flore.unifi.it [flore.unifi.it]
Validating YM-90709's Effects with siRNA Knockdown of IL-5R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-90709, a small molecule antagonist of the Interleukin-5 receptor (IL-5R), with other IL-5 pathway inhibitors. It further outlines a detailed experimental framework for validating the on-target effects of this compound using small interfering RNA (siRNA) knockdown of the IL-5 receptor alpha subunit (IL-5Rα).
Introduction to this compound and the IL-5 Pathway
Interleukin-5 (IL-5) is a critical cytokine responsible for the differentiation, proliferation, activation, and survival of eosinophils, a type of white blood cell implicated in various allergic inflammatory diseases such as asthma and atopic dermatitis.[1][2] IL-5 exerts its effects by binding to the IL-5 receptor (IL-5R), which is composed of a specific alpha subunit (IL-5Rα) and a common beta subunit (βc) shared with the receptors for IL-3 and GM-CSF.[2] The binding of IL-5 to IL-5Rα triggers a signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for eosinophil function.[1]
This compound is a novel, orally active small molecule antagonist that selectively inhibits the binding of IL-5 to IL-5Rα.[1][3] Studies have shown that this compound effectively inhibits IL-5-induced eosinophil survival and downstream signaling events, such as the tyrosine phosphorylation of JAK2.[1] Its targeted action makes it a promising therapeutic candidate for eosinophil-driven inflammatory conditions.
Comparison with Alternative IL-5 Pathway Inhibitors
This compound represents a distinct therapeutic modality compared to the currently approved biologic drugs that target the IL-5 pathway. The main alternatives are monoclonal antibodies that either neutralize IL-5 directly or target the IL-5Rα.
| Feature | This compound | Mepolizumab (Nucala) | Benralizumab (Fasenra) |
| Target | IL-5 Receptor α (IL-5Rα)[1][3] | Interleukin-5 (IL-5)[4][5][6][7] | IL-5 Receptor α (IL-5Rα)[8][9][10][11][12] |
| Modality | Small molecule antagonist[1] | Humanized monoclonal antibody (IgG1)[4][5] | Humanized monoclonal antibody (IgG1), afucosylated[8][9][11][12] |
| Mechanism of Action | Blocks the binding of IL-5 to its receptor.[1] | Binds to and neutralizes circulating IL-5, preventing it from binding to IL-5Rα.[5][7] | Binds to IL-5Rα on eosinophils, blocking IL-5 binding and inducing apoptosis through antibody-dependent cell-mediated cytotoxicity (ADCC).[10][12] |
| Administration | Oral (preclinical)[3] | Subcutaneous injection[6] | Subcutaneous injection[11] |
Validating this compound's On-Target Effects using siRNA
To confirm that the biological effects of this compound are mediated specifically through its interaction with IL-5Rα, an siRNA knockdown experiment is the gold standard. By selectively reducing the expression of IL-5Rα, we can observe whether the inhibitory effects of this compound are diminished or abolished.
Experimental Workflow
The overall workflow for validating the on-target effects of this compound using siRNA is depicted below.
References
- 1. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What IL-5 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nucalahcp.com [nucalahcp.com]
- 6. How does Nucala (mepolizumab) work? What is the MOA? [drugs.com]
- 7. What is the mechanism of Mepolizumab? [synapse.patsnap.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Novel mechanisms of action contributing to benralizumab's potent anti-eosinophilic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Benralizumab? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Benralizumab: From the Basic Mechanism of Action to the Potential Use in the Biological Therapy of Severe Eosinophilic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to YM-90709: Cross-Validation with Alternative IL-5 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-90709, a small molecule inhibitor of the Interleukin-5 (IL-5) receptor, with currently available monoclonal antibody-based alternatives. The information presented is intended to assist researchers in making informed decisions for their specific experimental needs.
Introduction to this compound and the IL-5 Pathway
This compound is a novel, selective antagonist of the Interleukin-5 (IL-5) receptor.[1] It functions by directly inhibiting the binding of IL-5 to its receptor, a critical step in the activation and survival of eosinophils. This mechanism of action makes this compound a valuable tool for studying the role of the IL-5 signaling pathway in various physiological and pathological processes, particularly in the context of allergic inflammation and eosinophil-driven diseases. The IL-5 receptor signaling cascade prominently involves the activation of Janus kinase 2 (JAK2), which, upon IL-5 binding, becomes tyrosine phosphorylated and initiates downstream signaling events that promote eosinophil survival and function.[1]
Performance Data: this compound in Different Cell Lines
The inhibitory activity of this compound has been characterized in key cell lines relevant to the study of eosinophilic inflammation. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different experimental assays and cell types.
| Cell Line/System | Assay | IC50 Value | Reference |
| Peripheral Human Eosinophils | IL-5 Receptor Binding | 1.0 µM | [1] |
| Eosinophilic HL-60 clone 15 | IL-5 Receptor Binding | 0.57 µM | [1][2] |
| Peripheral Human Eosinophils | IL-5-prolonged Eosinophil Survival | 0.45 µM | [1] |
Alternative IL-5 Pathway Inhibitors: A Comparative Overview
Several monoclonal antibodies targeting the IL-5 pathway have been developed and are used in both research and clinical settings. These biologics offer alternative mechanisms for inhibiting IL-5 signaling and provide a basis for cross-validation of experimental results obtained with this compound.
| Alternative | Target | Mechanism of Action | Reported In Vitro Potency |
| Benralizumab | IL-5 Receptor α (IL-5Rα) | Binds to the IL-5Rα on eosinophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4] | IC50 of 0.3 nM for inhibition of IL-5-induced proliferation in CTLL-2 cells transfected with human IL-5Rαβ.[5] |
| Mepolizumab | Interleukin-5 (IL-5) | Binds to and neutralizes circulating IL-5, preventing it from binding to its receptor on eosinophils.[6] | IC50 of approximately 286.5 pM for inhibition of IL-5-dependent TF-1 cell proliferation.[7] |
| Reslizumab | Interleukin-5 (IL-5) | Binds to IL-5 and blocks its interaction with the IL-5 receptor complex.[8][9] | IC50 of 45 pM for inhibition of human IL-5 stimulation of TF-1 cells.[10] IC50 of approximately 91.1 pM for inhibition of IL-5-dependent TF-1 cell proliferation.[7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental validation of this compound, the following diagrams are provided.
References
- 1. bio-rad.com [bio-rad.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Benralizumab – a humanized mAb to IL-5Rα with enhanced antibody-dependent cell-mediated cytotoxicity – a novel approach for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Mepolizumab (Nucala) Overview | Anti-IL-5 mAb for Severe Asthma Research - Creative Biolabs [creativebiolabs.net]
- 7. Higher Binding Affinity and In Vitro Potency of Reslizumab for Interleukin-5 Compared With Mepolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reslizumab - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Reproducibility of In Vivo Findings with YM-90709: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of YM-90709, a selective interleukin-5 (IL-5) receptor antagonist, with other established anti-inflammatory agents used in preclinical models of allergic airway inflammation. The data presented here is intended to serve as a resource for researchers investigating eosinophil-driven inflammation and evaluating the therapeutic potential of novel compounds.
Comparative Efficacy of this compound and Alternatives
The in vivo effects of this compound have been evaluated in rodent models of ovalbumin (OVA)-induced airway inflammation, a standard model for studying allergic asthma. The primary endpoint in these studies is the inhibition of inflammatory cell infiltration into the airways, measured in the bronchoalveolar lavage fluid (BALF).
Table 1: Comparative Inhibition of Inflammatory Cell Infiltration in BALF (BN Rats) [1][2]
| Treatment | Dose | Eosinophil Infiltration Inhibition (ED50) | Lymphocyte Infiltration Inhibition (ED50) | Neutrophil Infiltration | Monocyte Infiltration | Effect on Peripheral Blood Leukocytes | Effect on Bone Marrow Leukocytes |
| This compound | 0.32 mg/kg (i.v.) | Inhibited | Inhibited | No Inhibition | No Inhibition | No Effect | No Effect |
| Dexamethasone | Not specified | Inhibited | Inhibited | Inhibited | Not specified | Reduced | Reduced |
| Prednisolone | Not specified | Inhibited | Inhibited | Inhibited | Not specified | Reduced | Reduced |
Table 2: Comparative Inhibition of Eosinophil Infiltration in BALF (BDF1 Mice) [2][3]
| Treatment | Dose | Eosinophil Infiltration Inhibition (ED50) |
| This compound | 0.050 mg/kg (i.v.) | Inhibited |
| Anti-murine IL-5 mAb | 0.035 mg/kg | Inhibited |
Summary of Findings:
-
This compound demonstrates potent and selective inhibition of eosinophil and lymphocyte infiltration into the airways in both rat and mouse models of allergic inflammation.[1][2][3]
-
Unlike glucocorticoids (dexamethasone and prednisolone), this compound does not suppress neutrophil infiltration and, crucially, does not cause a reduction in peripheral blood or bone marrow leukocytes, suggesting a more targeted mechanism of action with a potentially better safety profile.[1][2]
-
The efficacy of this compound in inhibiting eosinophil infiltration is comparable to that of a neutralizing anti-IL-5 monoclonal antibody, a clinically validated therapeutic strategy for eosinophilic asthma.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to evaluate its in vivo efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for inducing and assessing allergic airway inflammation in rodents.
Ovalbumin-Induced Airway Inflammation in Rodents
This protocol describes the sensitization and challenge of rodents with ovalbumin (OVA) to induce an allergic airway inflammation model that mimics key features of human asthma.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Rodents (Brown Norway rats or BDF1 mice)
Procedure:
-
Sensitization:
-
Antigen Challenge:
-
On day 14, lightly anesthetize the animals.
-
Administer an intranasal (i.n.) challenge of 100 µg OVA in 50 µL of sterile saline.[4]
-
-
Treatment Administration:
-
Administer this compound, vehicle, or comparator compounds (e.g., dexamethasone, anti-IL-5 mAb) intravenously (i.v.) one hour prior to the antigen challenge.
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol details the collection of BAL fluid and the subsequent analysis of inflammatory cell populations.
Materials:
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Centrifuge
-
Cytospin slides and staining reagents (e.g., May-Grünwald Giemsa)
Procedure:
-
BAL Fluid Collection:
-
Total Cell Count:
-
Differential Cell Count:
Peripheral Blood and Bone Marrow Leukocyte Count
This protocol is used to assess the systemic effects of the treatments on leukocyte populations.
Materials:
-
EDTA-coated collection tubes
-
Lysing solution
-
Automated hematology analyzer or hemocytometer
Procedure:
-
Sample Collection:
-
At the time of sacrifice, collect peripheral blood via cardiac puncture into EDTA-coated tubes.
-
Isolate bone marrow from the femurs by flushing with PBS.
-
-
Leukocyte Counting:
-
For peripheral blood, perform a total and differential white blood cell count using an automated hematology analyzer or manual methods with a hemocytometer after red blood cell lysis.[12][13][14]
-
For bone marrow, create a single-cell suspension, lyse red blood cells, and perform a total leukocyte count using a hemocytometer.[12]
-
References
- 1. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 5. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 6. Bronchoalveolar Lavage Fluid (BALF) Cell Counting [bio-protocol.org]
- 7. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 8. Broncho-Alveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 9. labpedia.net [labpedia.net]
- 10. wasog.org [wasog.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Leukocyte Count (WBC): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 13. White Blood Count (WBC): MedlinePlus Medical Test [medlineplus.gov]
- 14. ucsfhealth.org [ucsfhealth.org]
YM-90709 vs. Glucocorticoids in Airway Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YM-90709 and glucocorticoids in the context of airway inflammation, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct mechanisms and effects of these two classes of anti-inflammatory agents.
Introduction
Airway inflammation is a critical component in the pathophysiology of respiratory diseases such as asthma. It is characterized by the infiltration and activation of various inflammatory cells. Glucocorticoids have long been the cornerstone of anti-inflammatory therapy for these conditions. However, their broad mechanism of action can lead to significant side effects. This compound represents a more targeted therapeutic approach as a novel antagonist of the interleukin-5 (IL-5) receptor. This guide compares the performance of this compound with that of glucocorticoids, focusing on their mechanisms of action, effects on inflammatory cells, and the implications for therapeutic strategies.
Mechanism of Action
This compound: Targeted IL-5 Receptor Antagonism
This compound is a selective antagonist of the Interleukin-5 (IL-5) receptor.[1][2] IL-5 is a key cytokine responsible for the differentiation, recruitment, activation, and survival of eosinophils, which are critical effector cells in allergic airway inflammation.[1][3] this compound exerts its anti-inflammatory effects by specifically inhibiting the binding of IL-5 to its receptor on the surface of eosinophils.[2][4] This blockade prevents the downstream signaling cascade, including the tyrosine phosphorylation of Janus kinase 2 (JAK2), which is crucial for IL-5 mediated eosinophil functions.[2]
Glucocorticoids: Broad Anti-inflammatory Action
Glucocorticoids are potent, broad-spectrum anti-inflammatory agents.[5] Their mechanism of action is complex and involves both genomic and non-genomic pathways.[6] The primary anti-inflammatory effects are mediated by the binding of the glucocorticoid to its cytosolic receptor (GR).[7] This glucocorticoid-GR complex then translocates to the nucleus where it can act in two main ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins such as annexin A1 (lipocortin-1) and secretory leukocyte protease inhibitor (SLPI).[8]
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5] This "switching off" of inflammatory genes leads to a decreased production of a wide range of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[5][9]
Comparative Efficacy on Airway Inflammation
Experimental data from a study using a rat model of antigen-induced airway inflammation directly compares the effects of this compound with the glucocorticoids dexamethasone and prednisolone.
| Parameter | This compound | Glucocorticoids (Dexamethasone, Prednisolone) | Reference |
| Effect on Eosinophil Infiltration | Inhibited (ED50 = 0.32 mg/kg) | Inhibited | [1] |
| Effect on Lymphocyte Infiltration | Inhibited (ED50 = 0.12 mg/kg) | Inhibited | [1] |
| Effect on Neutrophil Infiltration | No inhibition | Inhibited | [1] |
| Effect on Monocyte Infiltration | No inhibition | Not specified, but generally known to inhibit | [1] |
| Effect on Peripheral Blood Leukocytes | No effect | Significantly reduced | [1] |
| Effect on Bone Marrow Leukocytes | No effect | Significantly reduced | [1] |
Summary of Findings:
-
Selectivity: this compound demonstrates a more targeted action, primarily inhibiting the infiltration of eosinophils and lymphocytes into the airways.[1] In contrast, glucocorticoids exhibit a broader inhibitory effect on multiple inflammatory cell types, including neutrophils, eosinophils, and lymphocytes.[1][5]
-
Systemic Effects: A significant differentiating factor is the impact on systemic leukocyte counts. This compound did not affect the levels of peripheral blood or bone marrow leukocytes, suggesting a more localized or specific action.[1] Glucocorticoids, however, led to a significant reduction in these cell populations, which is consistent with their known systemic immunosuppressive effects.[1]
Experimental Protocols
The following is a generalized description of the experimental protocol used in the comparative study of this compound and glucocorticoids in a rat model of airway inflammation.
Key Methodological Steps:
-
Animal Model: Brown-Norway (BN) rats were actively sensitized to an antigen, typically ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide.
-
Antigen Challenge: After a period to allow for sensitization, the rats were challenged with an aerosolized solution of the same antigen to induce airway inflammation.
-
Drug Administration: this compound or glucocorticoids (dexamethasone, prednisolone) were administered intravenously at various doses prior to the antigen challenge.
-
Bronchoalveolar Lavage (BAL): At a specified time after the challenge (e.g., 24 or 48 hours), the rats were euthanized, and a bronchoalveolar lavage was performed to collect fluid from the lungs.
-
Cellular Analysis: The BAL fluid was then analyzed to determine the total number of inflammatory cells and to perform differential counts of eosinophils, neutrophils, lymphocytes, and monocytes.
-
Systemic Analysis: Blood samples and bone marrow were collected to assess the impact of the treatments on peripheral and bone marrow leukocyte counts.
Conclusion
This compound and glucocorticoids represent two distinct approaches to managing airway inflammation. Glucocorticoids offer a potent and broad anti-inflammatory effect, inhibiting a wide array of inflammatory cells and pathways.[5] This broad action, however, is associated with systemic effects, including the suppression of peripheral and bone marrow leukocytes.[1]
This compound, as a selective IL-5 receptor antagonist, provides a more targeted therapy. Its action is focused on the eosinophilic and lymphocytic components of airway inflammation, without the broader immunosuppressive effects on circulating leukocytes seen with glucocorticoids.[1] This targeted approach may offer a better safety profile, particularly in terms of systemic immunosuppression. The choice between a broad-spectrum agent like a glucocorticoid and a targeted therapy like this compound will depend on the specific inflammatory phenotype of the airway disease being treated. For eosinophil-dominant inflammatory conditions, a targeted therapy like an IL-5 pathway inhibitor may be particularly advantageous.
References
- 1. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticosteroids: current and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of glucocorticoids on leukocytes: Genomic and non-genomic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gpnotebook.com [gpnotebook.com]
- 8. atsjournals.org [atsjournals.org]
- 9. Glucocorticoids: mechanisms of action and anti-inflammatory potential in asthma - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of data from YM-90709 comparative studies
An Objective Comparison of YM-90709, a Novel IL-5 Receptor Antagonist
This guide provides a comprehensive analysis of this compound, a small molecule antagonist of the Interleukin-5 (IL-5) receptor. The following sections detail its performance against other IL-5 pathway inhibitors, supported by experimental data, and outline the methodologies used in these comparative studies.
Comparative Efficacy of this compound
This compound has demonstrated potent and selective inhibition of the IL-5 receptor, a key mediator in eosinophil activation and survival.[1][2] Its efficacy has been evaluated in vitro and in vivo, and compared with other agents targeting the IL-5 pathway, such as glucocorticoids and anti-IL-5 monoclonal antibodies.
In Vitro Activity
The inhibitory activity of this compound on IL-5 binding and eosinophil survival is summarized below. The data highlights the compound's specificity for the IL-5 receptor, as it did not affect the binding of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to its receptor.[1]
| Assay | Cell Type | This compound IC₅₀ | Notes |
| IL-5 Receptor Binding | Peripheral Human Eosinophils | 1.0 µM | No effect on GM-CSF receptor binding.[1] |
| IL-5 Receptor Binding | Eosinophilic HL-60 clone 15 cells | 0.57 µM | Butyric acid-treated cells.[1] |
| IL-5-Prolonged Eosinophil Survival | Peripheral Human Eosinophils | 0.45 µM | No effect on GM-CSF-prolonged eosinophil survival.[1] |
In Vivo Activity
In animal models of allergic airway inflammation, this compound has been shown to inhibit the infiltration of eosinophils and lymphocytes into the bronchoalveolar lavage fluid (BALF).[3] The tables below compare the in vivo efficacy of this compound with an anti-IL-5 monoclonal antibody and glucocorticoids.
Comparison with Anti-IL-5 Monoclonal Antibody in BDF1 Mice
| Compound | ED₅₀ for Inhibition of Eosinophil Infiltration |
| This compound | 0.050 mg/kg (intravenous) |
| Anti-murine IL-5 mAb | 0.035 mg/kg |
Comparison with Glucocorticoids in Brown-Norway Rats
| Compound | Effect on Eosinophil Infiltration | Effect on Lymphocyte Infiltration | Effect on Peripheral Blood and Bone Marrow Leukocytes |
| This compound | ED₅₀ = 0.32 mg/kg (intravenous) | ED₅₀ = 0.12 mg/kg (intravenous) | No suppressive effects observed.[3] |
| Dexamethasone | Inhibited infiltration | Inhibited infiltration | Significant reduction in leukocytes.[3] |
| Prednisolone | Inhibited infiltration | Inhibited infiltration | Significant reduction in leukocytes.[3] |
Mechanism of Action: IL-5 Signaling Pathway
This compound acts as a competitive antagonist at the IL-5 receptor (IL-5R). The IL-5R is composed of an alpha subunit (IL-5Rα) and a common beta subunit (βc) which is shared with the receptors for IL-3 and GM-CSF.[4] The binding of IL-5 to its receptor initiates a signaling cascade that is crucial for the differentiation, proliferation, activation, and survival of eosinophils.[5] A key step in this pathway is the tyrosine phosphorylation of Janus kinase 2 (JAK2).[1] this compound has been shown to inhibit this IL-5-induced phosphorylation of JAK2, but not that induced by GM-CSF.[1][2]
Caption: IL-5 signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparative studies of this compound.
IL-5 Receptor Binding Assay
This assay measures the ability of a compound to inhibit the binding of radiolabeled IL-5 to its receptor on eosinophils or eosinophilic cell lines.
-
Cell Preparation: Human peripheral blood eosinophils are isolated from healthy donors, or butyric acid-treated eosinophilic HL-60 clone 15 cells are used.
-
Incubation: Cells are incubated with various concentrations of this compound and a fixed concentration of [¹²⁵I]-labeled human IL-5 in a binding buffer.
-
Separation: Bound and free radioligand are separated by centrifugation through a silicone oil layer.
-
Quantification: The radioactivity in the cell pellet is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-IL-5 (IC₅₀) is calculated.
Eosinophil Survival Assay
This functional assay assesses the effect of this compound on the IL-5-mediated survival of eosinophils.
-
Eosinophil Isolation: Eosinophils are purified from human peripheral blood.
-
Cell Culture: Cells are cultured in the presence of a pro-survival concentration of IL-5, with or without varying concentrations of this compound.
-
Viability Assessment: After a set incubation period (e.g., 4 days), cell viability is determined using a method such as trypan blue exclusion or a colorimetric assay (e.g., MTT).
-
Data Analysis: The IC₅₀ value is determined as the concentration of this compound that reduces the IL-5-induced eosinophil survival by 50%.
Antigen-Induced Airway Inflammation in Animal Models
This in vivo experiment evaluates the effect of this compound on eosinophil and lymphocyte infiltration in the airways of sensitized animals.
-
Sensitization and Challenge: Animals (e.g., Brown-Norway rats or BDF1 mice) are sensitized with an antigen like ovalbumin (OVA) and later challenged with an aerosol of the same antigen to induce an allergic airway inflammatory response.
-
Compound Administration: this compound, a vehicle control, or a comparator compound is administered (e.g., intravenously) prior to the antigen challenge.
-
Bronchoalveolar Lavage (BAL): At a specified time after the challenge, the animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a saline solution into the lungs.
-
Cell Counting: The total number of cells in the BAL fluid is counted, and differential cell counts (eosinophils, lymphocytes, neutrophils, macrophages) are performed on cytocentrifuge preparations stained with a differential stain (e.g., Wright-Giemsa).
-
Data Analysis: The dose of this compound that causes a 50% reduction in the antigen-induced increase in eosinophil or lymphocyte numbers in the BAL fluid (ED₅₀) is calculated.
JAK2 Phosphorylation Assay
This biochemical assay determines the effect of this compound on the IL-5-induced phosphorylation of JAK2 in eosinophilic cells.
-
Cell Stimulation: Eosinophilic HL-60 clone 15 cells are pre-incubated with this compound or a vehicle control and then stimulated with IL-5.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Immunoprecipitation: JAK2 protein is immunoprecipitated from the cell lysates using an anti-JAK2 antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect phosphorylated JAK2. The total amount of JAK2 is also determined using an anti-JAK2 antibody as a loading control.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Caption: Experimental workflow for the evaluation of this compound.
References
- 1. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. Structural basis of interleukin-5 dimer recognition by its α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Independent Verification of YM-90709's Binding Affinity to IL-5R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the small molecule IL-5 receptor antagonist, YM-90709, with alternative biologic therapies targeting the Interleukin-5 (IL-5) pathway. The data presented is supported by published experimental findings to aid in the evaluation of these compounds for research and drug development purposes.
Executive Summary
Data Presentation: Comparative Binding Affinities
The following table summarizes the quantitative data on the binding affinities of this compound and alternative monoclonal antibodies to their respective targets in the IL-5 pathway.
| Compound | Target | Method | Reported Affinity |
| This compound | IL-5 Receptor | Radioligand Binding Assay | IC50: 0.57 µM (on HL-60 clone 15 cells) |
| IC50: 1.0 µM (on human peripheral eosinophils) | |||
| Mepolizumab | IL-5 | Surface Plasmon Resonance | Kd: 1,170 pM |
| Kinetic Exclusion Assay | Kd: 112 pM | ||
| Reslizumab | IL-5 | Surface Plasmon Resonance | Kd: 109 pM |
| Kinetic Exclusion Assay | Kd: 4.3 pM | ||
| Benralizumab (MEDI-563) | IL-5 Receptor α | Not Specified | Kd: 11 pM (to recombinant human IL-5Rα)[1] |
| Benralizumab Analogue | IL-5 Receptor α | Not Specified | Kd: ~26.8 nM[2] |
Note: A lower Kd or IC50 value indicates a higher binding affinity. The discrepancy in the reported binding affinities for benralizumab may be due to the use of different experimental methodologies or the specific analogue tested.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Radioligand Competition Binding Assay (for this compound)
This protocol outlines the general procedure used to determine the IC50 value of this compound in inhibiting the binding of a radiolabeled ligand to the IL-5 receptor.
-
Cell Preparation: Human peripheral eosinophils or eosinophilic HL-60 clone 15 cells are cultured and prepared to a specific concentration.
-
Radioligand Preparation: Human recombinant IL-5 is radiolabeled, typically with Iodine-125 ([¹²⁵I]IL-5).
-
Competition Reaction: A fixed concentration of [¹²⁵I]IL-5 is incubated with the cells in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The cell-bound radioligand is separated from the unbound radioligand, commonly by filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [¹²⁵I]IL-5, is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]IL-5 (the IC50 value) is determined by non-linear regression analysis of the competition curve.
Surface Plasmon Resonance (SPR) (for Mepolizumab, Reslizumab, and Benralizumab)
This protocol describes the general workflow for measuring the binding kinetics and affinity of monoclonal antibodies to their targets using SPR.
-
Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and the ligand (either IL-5 or IL-5Rα) is immobilized onto the chip surface.
-
Analyte Preparation: The analyte (mepolizumab, reslizumab, or benralizumab) is prepared in a suitable running buffer at various concentrations.
-
Binding Measurement: The analyte solutions are injected sequentially over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand, is monitored in real-time and recorded as a sensorgram.
-
Dissociation Measurement: After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: The sensor chip surface is regenerated to remove the bound analyte, preparing it for the next binding cycle.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Mandatory Visualizations
IL-5 Signaling Pathway and Inhibitor Actions
Caption: IL-5 pathway and points of therapeutic intervention.
General Workflow for Binding Affinity Determination
Caption: Generalized workflow for a binding affinity assay.
References
Safety Operating Guide
Navigating the Safe Disposal of YM-90709: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the operational and disposal plans for YM-90709, a potent antagonist of the interleukin-5 (IL-5) receptor. While this document offers procedural guidance, it is critical to consult the official Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety and disposal information.
Understanding this compound:
This compound is a research chemical with the IUPAC name 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[1][2]indolizino[2,3-b]quinoxaline. It is utilized in laboratory settings for its ability to inhibit the binding of IL-5 to its receptor. Given its biological activity, appropriate containment and disposal are necessary to prevent unintended environmental release or exposure.
General Disposal Procedures for Research-Grade Chemicals:
In the absence of a specific Safety Data Sheet for this compound, general best practices for the disposal of non-hazardous chemical waste from a laboratory setting should be followed. These procedures are designed to minimize risk and ensure compliance with institutional and regulatory standards.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety goggles to protect the eyes from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat to protect clothing and skin.
Step 2: Waste Segregation
Properly segregate chemical waste at the source. This compound waste, including any unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, should be collected in a designated, properly labeled, and sealed waste container. Do not mix with other incompatible waste streams.
Step 3: Waste Container Labeling
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste" or "Chemical Waste."
-
The full chemical name: 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[1][2]indolizino[2,3-b]quinoxaline (this compound).
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage of Chemical Waste
Store the sealed and labeled waste container in a designated and secure secondary containment area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. EHS professionals are trained in the proper handling and disposal of hazardous materials and will ensure that the waste is managed in accordance with all applicable regulations.
Illustrative Data for Chemical Waste Disposal:
The following table provides an example of how quantitative data related to chemical waste disposal might be presented. Note: The values in this table are for illustrative purposes only and do not represent actual data for this compound. Always refer to the specific Safety Data Sheet for accurate information.
| Parameter | Guideline Value |
| pH Range for Aqueous Waste | 6.0 - 9.0 |
| Maximum Concentration in Waste Stream | < 1% by weight |
| Recommended Neutralizing Agent | Sodium Bicarbonate (for acidic) or Citric Acid (for basic) |
Disposal Workflow:
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide for the safe handling and disposal of the research chemical this compound. It is not a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory personnel must obtain and thoroughly review the SDS for this compound from their chemical supplier before handling or disposing of this compound. Adherence to institutional and local regulations for chemical waste management is mandatory.
References
- 1. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Madison City Week Ahead 11/17/25 - Forward Lookout [forwardlookout.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
